Pyrrolidin-3-ol-d5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
92.15 g/mol |
IUPAC Name |
2,2,3,4,4-pentadeuteriopyrrolidin-3-ol |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/i1D2,3D2,4D |
InChI Key |
JHHZLHWJQPUNKB-UZEBBDCZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Pyrrolidine Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated pyrrolidine (B122466) derivatives, compounds of significant interest in pharmaceutical research and development. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates can favorably alter their metabolic profiles, enhancing their pharmacokinetic and pharmacodynamic properties.[1][2] This guide details key synthetic methodologies, presents quantitative data for comparison, and provides illustrative diagrams of experimental workflows.
Core Synthetic Strategies
The synthesis of deuterated pyrrolidines can be achieved through several strategic approaches. The choice of method often depends on the desired position of deuteration, the required stereochemistry, and the complexity of the target molecule.
Catalytic Asymmetric Synthesis via H/D Exchange and 1,3-Dipolar Cycloaddition
A powerful strategy for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives involves the combination of hydrogen/deuterium (H/D) exchange with a transition-metal-catalyzed 1,3-dipolar cycloaddition.[3][4] This method allows for the precise installation of a deuterium atom at a stereogenic center.[3][4] The process typically utilizes a copper(I) catalyst to facilitate both the H/D exchange at the α-position of a glycine-derived aldimine ester using D₂O as the deuterium source, and the subsequent asymmetric 1,3-dipolar cycloaddition.[3][4] This approach is notable for its use of a readily available and inexpensive deuterium source under mild reaction conditions.[3][4]
A key application of this methodology has been the synthesis of a deuterium-labeled version of the MDM2 antagonist idasanutlin (B612072) (RG7388), demonstrating its utility in the preparation of complex, biologically active molecules.[3][4]
Pyrrolidine-Catalyzed α-Deuteration of Carbonyl Compounds
A simple and cost-effective method for the deuteration of carbonyl compounds at the α-position utilizes pyrrolidine as an organocatalyst and D₂O as the deuterium source.[5] This approach offers high levels of deuterium incorporation (up to 99%) and demonstrates broad functional group tolerance.[5] The proposed mechanism involves the formation of an enamine intermediate from the carbonyl compound and pyrrolidine, which then undergoes H/D exchange with D₂O before hydrolysis to release the α-deuterated carbonyl compound.[6] This method is particularly useful for the deuteration of ketones and can be applied to complex pharmaceutical intermediates.[5]
Reductive Deuteration using Sodium Borodeuteride
The introduction of deuterium at the α-positions of the pyrrolidine ring can be accomplished through the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borodeuteride (NaBD₄) as the reducing agent and deuterium source.[7] This method provides a straightforward route to N-arylpyrrolidines with two deuterium atoms incorporated into the ring.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from representative synthetic methods for deuterated pyrrolidine derivatives.
Table 1: Asymmetric Synthesis of α-Deuterated Pyrrolidines [3]
| Substrate | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Deuterium Incorporation (%) |
| Glycine-derived aldimine ester 1 | Dimethyl maleate | 95 | >20:1 | 98 | >98 |
| Glycine-derived aldimine ester 2 | N-phenylmaleimide | 92 | >20:1 | 96 | >98 |
| Glycine-derived aldimine ester 3 | Chalcone | 85 | 10:1 | 95 | >98 |
Table 2: Pyrrolidine-Catalyzed α-Deuteration of Carbonyl Compounds [5]
| Substrate | Time (h) | Temperature (°C) | Deuterium Incorporation (%) |
| Cyclohexanone | 12 | 80 | 99 |
| 4-Phenyl-2-butanone | 24 | 80 | 98 |
| Acetophenone | 24 | 100 | 95 |
Experimental Protocols
The following are representative experimental protocols based on the methodologies described in the literature. For full experimental details, including characterization data, the original publications should be consulted.
General Procedure for Asymmetric Synthesis of α-Deuterated Pyrrolidines[3][4]
To a solution of the glycine-derived aldimine ester (0.2 mmol) and the alkene (0.24 mmol) in a suitable solvent (e.g., dichloromethane), is added the copper(I) catalyst (e.g., Cu(OAc)₂ and a chiral ligand) (5-10 mol%). D₂O (10 equivalents) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
General Procedure for Pyrrolidine-Catalyzed α-Deuteration[5]
A mixture of the carbonyl compound (1.0 mmol), pyrrolidine (0.2 mmol), and D₂O (2.0 mL) is heated in a sealed tube at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the deuterated product.
Applications in Research and Drug Development
Deuterated pyrrolidine derivatives are valuable tools in several areas of scientific research:
-
Improving Metabolic Stability: The substitution of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect.[2] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of undesired metabolites.[1][8]
-
Mechanistic Studies: Isotopic labeling is a powerful technique for elucidating reaction mechanisms in both chemical and biological systems.[2][9]
-
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the analyte but distinct mass.[3][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
Pyrrolidin-3-ol-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyrrolidin-3-ol-d5, a deuterated isotopologue of pyrrolidin-3-ol. This document covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis, characterization, and application, particularly as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis.
Core Compound Identification
This compound is a stable, isotopically labeled form of Pyrrolidin-3-ol where five hydrogen atoms have been replaced by deuterium (B1214612).[1] This substitution provides a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an invaluable tool in pharmacokinetic and metabolic studies.[2]
| Property | Data |
| Compound Name | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 |
| CAS Number | 1219805-52-3 (primary), 1217800-11-9 |
| Molecular Formula | C₄H₄D₅NO |
| Molecular Weight | 92.15 g/mol |
Physicochemical Properties
Quantitative data for this compound is not extensively available in public literature. Therefore, the properties of its non-deuterated analogue, Pyrrolidin-3-ol, are provided as a reference. While chemical reactivity is generally similar, physical properties such as boiling point and density may differ slightly due to the increased mass from deuterium.[3]
| Property | This compound | Pyrrolidin-3-ol (Non-deuterated Analogue) |
| Molecular Formula | C₄H₄D₅NO | C₄H₉NO |
| Molecular Weight | 92.15 g/mol | 87.12 g/mol |
| Appearance | Liquid | Clear colorless to yellow liquid |
| Boiling Point | No data available | 108-110°C at 8 mmHg |
| Density | No data available | 1.076 g/mL at 20°C |
| Solubility | No data available | Soluble in water |
Applications in Research and Drug Development
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (e.g., LC-MS).[4] The use of deuterated internal standards is considered the gold standard in bioanalysis for achieving accurate and reproducible results.[5]
Key applications include:
-
Pharmacokinetic (PK) Studies: To accurately quantify the concentration of a drug candidate containing the pyrrolidin-3-ol moiety in biological matrices like plasma or urine. The SIL-IS compensates for variability during sample preparation and analysis.[2]
-
Metabolic Profiling: Deuteration can alter the metabolic pathways of a drug, a strategy known as the "deuterium switch" or "deuterium fortification."[6][7] This can lead to a longer half-life, reduced formation of toxic metabolites, and an improved overall pharmacokinetic profile.[6][7]
-
Reaction Mechanism Studies: The kinetic isotope effect associated with deuterium substitution can be used to investigate the mechanisms of chemical reactions.[3]
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Reduction of N-Benzyl-D3-malic imide
-
Reaction: The imide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6]
-
Procedure:
-
Suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., argon) and cool to 0°C.
-
Slowly add a solution of N-Benzyl-D3-malic imide (1.0 eq) in anhydrous THF, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction and carefully quench by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
-
Step 2: Reduction of N-Benzyl-pyrrolidin-3-one-d5
-
Reaction: The deuterated ketone is reduced to the corresponding deuterated alcohol. To maintain isotopic purity, a deuterated reducing agent is used.[6]
-
Procedure:
-
Dissolve N-Benzyl-pyrrolidin-3-one-d5 (1.0 eq) in a deuterated solvent such as methanol-d4 (B120146) (MeOD).
-
Cool the solution to 0°C and add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield N-Benzyl-pyrrolidin-3-ol-d5.
-
Step 3: Deprotection to Yield this compound
-
Reaction: The N-benzyl protecting group is removed via catalytic hydrogenolysis.[6]
-
Procedure:
-
Dissolve N-Benzyl-pyrrolidin-3-ol-d5 (1.0 eq) in methanol (B129727) or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Purification: The final product can be purified by vacuum distillation.[6]
Caption: Proposed synthetic pathway for this compound.
Analytical Characterization
Confirming the structure and isotopic purity of this compound is critical. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. NMR Spectroscopy
-
¹H (Proton) NMR: Used to identify and quantify any remaining protons. The integration of proton signals is crucial for calculating the extent of deuteration.[7]
-
²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming the sites of deuteration. This is particularly useful for highly deuterated compounds where proton signals are very weak.[7]
-
¹³C NMR: Provides information on the carbon backbone. Deuteration can cause small shifts in ¹³C signals and characteristic splitting patterns due to ¹³C-²H coupling.[7]
2. Mass Spectrometry (GC-MS or LC-MS)
-
Provides the molecular weight of the compound, confirming the incorporation of deuterium atoms. High-resolution mass spectrometry can be used to verify the elemental composition.
Caption: Workflow for the analytical characterization of this compound.
Protocol for Use as a Deuterated Internal Standard
This protocol outlines the key steps for using this compound as an internal standard (IS) in a typical LC-MS bioanalytical method.[8]
1. Preparation of Stock and Working Solutions
-
Stock Solutions (e.g., 1 mg/mL):
-
Allow the solid this compound (IS) and the non-labeled analyte to equilibrate to room temperature.[4]
-
Accurately weigh a suitable amount of each compound and dissolve in separate Class A volumetric flasks using an appropriate solvent (e.g., methanol or acetonitrile) to create primary stock solutions.[4][8]
-
Store stock solutions at -20°C in tightly sealed amber vials.[4]
-
-
Working Solutions:
-
Prepare intermediate and working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
The IS working solution should be prepared at a concentration that provides an appropriate response in the mass spectrometer when spiked into samples.
-
2. Sample Preparation and Analysis
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking known concentrations of the analyte working solution into the appropriate biological matrix (e.g., blank plasma).
-
Sample Spiking: Add a fixed volume of the IS working solution to all samples, calibration standards, and QCs.
-
Extraction: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.
-
LC-MS Analysis: Inject the extracted samples onto the LC-MS system. The analyte and the IS should ideally co-elute.[2]
3. Data Processing
-
Peak Integration: Integrate the peak areas for both the analyte and the IS.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[8]
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Isotopic Purity Requirements for Pyrrolidin-3-ol-d5
This technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, a deuterated isotopologue of Pyrrolidin-3-ol. This document covers the significance of isotopic purity, methods for its determination, and its application, particularly as an internal standard in bioanalytical studies.
Introduction
This compound is a stable isotope-labeled compound where five hydrogen atoms on the pyrrolidine (B122466) ring have been replaced by deuterium (B1214612).[1] This deuteration is a valuable tool in drug discovery and development, primarily for investigating reaction mechanisms and altering metabolic pathways to potentially enhance the pharmacokinetic profile of a drug.[1] When used as an internal standard in quantitative analysis by mass spectrometry, high isotopic purity is crucial for accurate and precise results.[2][3]
Physicochemical Properties
While extensive data for the deuterated compound is not always available, the properties of the non-deuterated analogue, Pyrrolidin-3-ol, serve as a useful reference. It is important to note that physical properties such as density and boiling point may differ slightly due to the increased mass of deuterium.[1]
| Property | Pyrrolidin-3-ol | This compound |
| Molecular Formula | C₄H₉NO | C₄H₄D₅NO |
| Molecular Weight | 87.12 g/mol | ~92.15 g/mol |
| CAS Number | 40499-83-0 | 1219805-52-3 |
| Appearance | Clear colorless to yellow liquid | Typically similar to non-deuterated form |
| Boiling Point | 108-110 °C at 8 mmHg | Expected to be similar to non-deuterated form |
| Density | ~1.076 g/mL at 20°C | Expected to be similar to non-deuterated form |
| Solubility | Fully miscible in water | Expected to be miscible in water and polar organic solvents |
Data sourced from multiple references.[1][2]
Isotopic Purity Data
The isotopic purity of commercially available this compound can vary between suppliers. High isotopic purity, ideally >98%, is recommended to minimize contributions to the analyte signal.[2]
| Supplier | Product Name | CAS Number | Isotopic Enrichment |
| CDN Isotopes | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D |
| SCRUM | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D |
This table summarizes reported isotopic enrichment from different sources as a basis for comparison.[4]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a non-destructive technique used to determine the isotopic enrichment by comparing the integral of residual proton signals in the deuterated compound to that of a known internal standard.[4]
Methodology: [4]
-
Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.
-
¹H-NMR Spectroscopy: Acquire a ¹H-NMR spectrum of the sample. It is crucial to ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.
-
Data Processing: Process the acquired spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the residual proton signals of this compound and the characteristic signal of the internal standard.
-
Calculation: The isotopic purity is calculated based on the integral values, sample weights, and the number of protons.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive method for determining isotopic purity by analyzing the relative abundance of the deuterated compound and its isotopologues.[5]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infusion and Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire a high-resolution full-scan mass spectrum.
-
Data Analysis: Determine the relative intensities of the ion corresponding to this compound and any ions corresponding to incompletely deuterated species (d0 to d4).
-
Calculation: The isotopic enrichment is calculated from the relative abundances of the different isotopologues.
Synthesis and Purification
A proposed synthetic pathway for this compound starts from commercially available DL-Malic acid (2,3,3-D3).[6]
Purification Methods: [6]
-
Distillation: Vacuum distillation is an effective method for purifying 3-pyrrolidinol.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) which may be more readily crystallized to achieve high purity.
Application as an Internal Standard in LC-MS/MS
This compound is widely considered a "gold standard" internal standard for the quantitative bioanalysis of structurally similar analytes, such as nicotine (B1678760) metabolites or varenicline.[7][8] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, which minimizes variability and leads to more accurate and precise results.[7]
General Workflow for Bioanalytical Method Validation
Preparation of Standard Solutions
Primary Stock Solutions (1 mg/mL): [8]
-
Prepare individual stock solutions of the analyte and this compound in methanol.
Internal Standard Working Solution (ISWS): [8]
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration appropriate for the assay (e.g., 50 ng/mL).
Calibration Standards: [8]
-
Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Sample Preparation Protocol (Example for Plasma)
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[7]
-
Add 20 µL of the internal standard working solution (containing this compound).[7]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
Logical Relationship in Correcting for Analytical Variability
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship in correcting for analytical variability.
Conclusion
The isotopic purity of this compound is a critical parameter that directly impacts the reliability of quantitative bioanalytical methods. A high degree of isotopic enrichment is essential to ensure that the internal standard does not interfere with the measurement of the analyte. The experimental protocols and data presented in this guide provide a framework for the synthesis, purification, and application of this compound, enabling researchers to develop robust and accurate analytical methods for drug development and other scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Unseen Guardian: A Technical Guide to Deuterated Internal Standards in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification is the ultimate goal. However, the journey from sample to result is fraught with potential variability. From sample preparation and injection inconsistencies to the unpredictable nature of matrix effects and instrument drift, numerous factors can compromise data integrity. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in mitigating these challenges, ensuring the reliability and robustness of LC-MS analytical methods.
The Core Principle: Taming Analytical Variability
At its heart, a deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612) (²H).[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer.[2] Crucially, its physicochemical properties remain virtually identical to the analyte.[3] This near-perfect analogy is the key to its power: the deuterated standard experiences the same analytical journey and confronts the same obstacles as the analyte.[4]
By adding a known and constant amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the earliest stage of the workflow, a ratio of the analyte's response to the internal standard's response can be calculated.[5][6] This ratio effectively normalizes for a wide range of analytical variations, including:
-
Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps.[6]
-
Injection Volume Variations: Minor differences in the volume of sample introduced into the LC system.[5]
-
Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.[7][8]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[9][10]
The Nemesis of Accurate Quantification: Understanding Matrix Effects
The "matrix effect" is a major challenge in LC-MS analysis, particularly in complex biological matrices like plasma, urine, and tissue homogenates.[3] Co-eluting endogenous components can interfere with the ionization of the analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[9] This phenomenon can be highly variable and unpredictable, significantly impacting the accuracy and precision of quantitative results.[10]
Deuterated internal standards are the gold standard for mitigating matrix effects.[9] Because they are chemically almost identical to the analyte, they ideally co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[11][12] By calculating the ratio of the analyte to the internal standard, these variations are effectively canceled out, leading to a more accurate and reliable measurement of the analyte's true concentration.[3]
Quantitative Data Summary
The superiority of deuterated internal standards over other approaches, such as using a structural analog, is well-documented in scientific literature. The following tables summarize the comparative performance improvements observed when employing a deuterated internal standard.
| Performance Metric | Structural Analog Internal Standard | Deuterated Internal Standard | Improvement with Deuterated IS | Reference |
| Precision (%CV) | 8.6% | 7.6% | Significant improvement in precision | [13] |
| Accuracy (%Bias) | 96.8% | 100.3% | Closer to the nominal value | [13] |
| Matrix Effect Variability | Higher | Lower | More effective compensation for matrix effects | [14] |
| Recovery Variability | Higher | Lower | More consistent recovery | [14] |
Table 1: Comparison of Assay Performance with Structural Analog vs. Deuterated Internal Standard.
| Parameter | Acceptance Criteria (ICH M10) | Typical Performance with Deuterated IS | Reference |
| Mean Accuracy (QC samples) | Within ±15% of nominal (±20% for LLOQ) | Typically well within ±10% | [14] |
| Precision (%CV) | Not to exceed 15% (20% for LLOQ) | Typically <10% | [14] |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% | Consistently meets criteria | [11] |
Table 2: Typical Bioanalytical Method Validation Performance with a Deuterated Internal Standard.
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to the successful implementation and validation of bioanalytical methods using deuterated internal standards.
Protocol for Bioanalytical Method Validation Using a Deuterated Internal Standard
This protocol outlines the key steps for validating a quantitative LC-MS/MS method for the determination of a drug in a biological matrix, such as plasma, in line with regulatory guidelines.[15]
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the deuterated internal standard at a fixed concentration.[15]
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank biological matrix with the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Spike blank biological matrix with the analyte working standard solutions to prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Add the deuterated internal standard working solution to all calibration standards and QC samples.[15]
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To an aliquot of the calibration standard, QC sample, or study sample, add a volume of the deuterated internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences and ensures co-elution of the analyte and the deuterated internal standard.[12][15]
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated internal standard.[15]
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.
-
Determine the concentrations of the QC samples using the calibration curve.
-
Evaluate the method for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[15]
-
Protocol for the Assessment of Matrix Effects
This protocol allows for the quantitative assessment of the matrix effect on an analyte.[9][16]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the intended sample preparation method. Spike the analyte and internal standard into the final, extracted matrix.[16]
-
Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process.[9]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.[9]
-
Data Analysis:
-
Matrix Effect (ME %): Calculate the matrix effect using the peak areas from Set A and Set B. ME % = (Peak Area in Set B / Peak Area in Set A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[9]
-
Recovery (%): Calculate the extraction recovery using the peak areas from Set B and Set C. Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized Matrix Factor: Calculate the matrix factor for the analyte and the internal standard separately and then determine the IS-normalized matrix factor. An IS-Normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.[16]
-
Visualizing the Workflow and Core Concepts
Diagrams generated using Graphviz provide a clear visual representation of the key processes and logical relationships in an LC-MS analysis utilizing a deuterated internal standard.
A typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
How a deuterated internal standard compensates for matrix-induced ion suppression.
Critical factors to consider when selecting a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development and is strongly advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14] By providing a near-perfect mimic of the analyte, they offer unparalleled compensation for a wide range of analytical variabilities, most notably the matrix effect.[3] Adherence to the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to generate high-quality, defensible data, ultimately contributing to the advancement of pharmaceutical and scientific research.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of Pyrrolidin-3-ol-d5 in Modern Metabolite Identification Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Metabolite identification studies are critical for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, which in turn informs their efficacy and safety profiles. Within this analytical framework, stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard for ensuring the accuracy and precision of quantitative bioanalysis. This technical guide provides a comprehensive overview of the role of Pyrrolidin-3-ol-d5, a deuterated analog of a common structural motif in many pharmaceuticals, in these crucial metabolic investigations.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of this compound in metabolite identification lies in isotope dilution mass spectrometry.[1] By introducing a known quantity of the deuterated standard into a biological sample, it acts as an ideal internal benchmark. Since this compound is chemically almost identical to its non-labeled counterpart and any metabolites that retain the deuterated pyrrolidine (B122466) ring, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1][2] However, due to its higher mass, it is readily distinguishable by the detector. This allows for the correction of analytical variability, such as matrix effects (ion suppression or enhancement) and inconsistencies in sample recovery, leading to highly reliable and reproducible quantification of the target analyte and its metabolites.[3][4]
Applications in Metabolite Identification and Pharmacokinetics
This compound serves as an invaluable tool in several key areas of drug development:
-
Quantitative Bioanalysis: Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of pyrrolidine-containing drug candidates and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[3][5]
-
Pharmacokinetic Studies: Accurate quantification is the bedrock of pharmacokinetic (PK) studies. The use of this compound enables the generation of robust data for determining key PK parameters such as half-life, clearance, and volume of distribution.[1]
-
Metabolic Pathway Elucidation: By tracing the fate of the deuterated core, researchers can more confidently identify and quantify metabolites.[6] The mass shift introduced by the deuterium (B1214612) labels provides a clear signature for distinguishing drug-related material from endogenous compounds.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in a typical LC-MS/MS-based metabolite identification study.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pyrrolidin-3-ol | C₄H₉NO | 87.12 | 40499-83-0 |
| This compound | C₄H₄D₅NO | ~92.15 | 1219805-52-3 |
Note: The molecular weight of this compound is an approximation and can vary slightly based on the specific isotopic enrichment.[7]
| Mass Spectrometry Parameters (Hypothetical for a Pyrrolidine-Containing Analyte) | |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Q1 (Precursor Ion) for Analyte | [Analyte Specific Mass] |
| Q3 (Product Ion) for Analyte | [Analyte Specific Fragment Ion] |
| Q1 (Precursor Ion) for this compound | ~93.1 |
| Q3 (Product Ion) for this compound | [Fragment Ion Specific to Deuterated Core] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Note: The Q1/Q3 transitions are predicted based on the fragmentation of similar small polar molecules and would need to be empirically determined for a specific analyte.[3]
Experimental Protocols
A detailed methodology for a typical metabolite identification study using this compound as an internal standard is provided below.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of methanol.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[8]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water. These solutions are used to create calibration standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.[5]
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., human plasma) and QC samples on ice.[3]
-
In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample.[3]
-
Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to each sample.[3]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2][3]
-
Vortex each sample vigorously for 1 minute.[3]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Liquid Chromatography (LC): For polar compounds like those containing a pyrrolidin-3-ol moiety, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice to achieve adequate retention and separation.[5]
-
Column: A suitable HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic solvent.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.[3]
-
-
Mass Spectrometry (MS):
Visualizing Workflows and Pathways
To further elucidate the role of this compound and the processes it is involved in, the following diagrams illustrate key experimental workflows and hypothetical metabolic pathways.
Concluding Remarks
This compound is an indispensable tool for the accurate and precise quantification of pyrrolidine-containing compounds and their metabolites in complex biological matrices.[1] Its application as a stable isotope-labeled internal standard in conjunction with LC-MS/MS is fundamental to generating high-quality data for pharmacokinetic and metabolic studies. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound, thereby facilitating the development of safer and more effective medicines. The pyrrolidine scaffold is a prevalent feature in a multitude of pharmaceuticals, and understanding its metabolic fate is crucial for advancing new therapeutic agents.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpras.com [ijpras.com]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
A Technical Guide to Commercial Sourcing of Pyrrolidin-3-ol-d5 for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Pyrrolidin-3-ol-d5 (CAS No: 1219805-52-3), a deuterated analog of Pyrrolidin-3-ol. This isotopically labeled compound is a valuable tool in various research and development applications, particularly as an internal standard in pharmacokinetic and bioanalytical studies. This guide offers a comparative summary of commercial suppliers, detailed experimental protocols for its application, and a logical workflow for selecting a suitable vendor.
Commercial Supplier and Product Specifications
The procurement of high-purity, well-characterized this compound is critical for the integrity of experimental data. A summary of commercial suppliers and their product specifications is presented below to facilitate an informed purchasing decision.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| CDN Isotopes | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 | min 98% | 0.05 g, 0.1 g |
| LGC Standards | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 | min 98% | 0.05 g, 0.1 g |
| Clinivex | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | Not specified | Not specified | Not specified |
| MedchemExpress | This compound | 1219805-52-3 | Not specified | Not specified | Inquire for details |
| Toronto Research Chemicals | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | Not specified | Not specified | Inquire for details |
Note: Product specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry. Below are detailed methodologies for its use in an LC-MS/MS workflow for the analysis of a target analyte in a biological matrix, and for the determination of its isotopic purity.
Protocol 1: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of a small molecule analyte in plasma using this compound as an internal standard.[1][2][3][4][5]
1. Materials and Reagents:
-
Target analyte reference standard
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile)
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions for the analyte and this compound should be optimized.
5. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for assessing the isotopic enrichment of this compound using ¹H NMR.[6][7][8][9]
1. Materials and Reagents:
-
This compound sample
-
A suitable internal standard with a known concentration and a distinct NMR signal (e.g., maleic acid).
-
Deuterated NMR solvent (e.g., DMSO-d₆) that does not have signals overlapping with the analyte or the internal standard.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated NMR solvent to dissolve the sample and the internal standard completely.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.
4. Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the residual proton signals in the this compound spectrum and the signal of the internal standard.
-
Calculate the isotopic purity by comparing the integral of the residual proton signals to the integral of the known internal standard.
Supplier Selection Workflow
The selection of a suitable commercial supplier for this compound involves several critical considerations. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for the selection of a commercial supplier for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), the stable heavy isotope of hydrogen, into molecules has emerged as a powerful tool in drug discovery and development. This subtle atomic substitution can significantly alter a compound's metabolic fate, leading to improved pharmacokinetic profiles and potentially enhanced safety and efficacy. However, the unique properties of these isotopically labeled compounds necessitate a thorough understanding of their safety profiles and require specific handling and storage protocols to ensure their integrity and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling guidelines, and experimental approaches for working with deuterated compounds.
The Kinetic Isotope Effect: A Double-Edged Sword
The fundamental principle underlying the utility of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.[1][2] This can lead to several desirable outcomes in drug development:
-
Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life, allowing for less frequent dosing.[3][4]
-
Improved Bioavailability: Reduced first-pass metabolism can increase the amount of the active drug that reaches systemic circulation.[5]
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces a toxic metabolite, deuteration can improve a drug's safety profile.[3][4]
However, it is crucial to recognize that the KIE can also lead to "metabolic switching," where the metabolic burden is shifted to other parts of the molecule.[1] This could potentially lead to the formation of novel metabolites with unknown pharmacological or toxicological profiles. Therefore, a thorough safety assessment of any new deuterated compound is paramount.
Safety and Handling Guidelines
While deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, prudent laboratory practices are essential.[6] Deuterium itself is a stable, non-radioactive isotope.[7]
General Laboratory Safety
Standard chemical safety protocols should always be followed when handling deuterated compounds. This includes:
-
Working in a well-ventilated area, preferably within a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Avoiding inhalation, ingestion, and skin contact.
-
Having a clear understanding of the specific hazards of the parent (non-deuterated) compound, as these will generally be applicable to the deuterated version.
Storage and Stability
To maintain the chemical and isotopic integrity of deuterated compounds, proper storage is critical. Key considerations include:
-
Protection from Moisture: Many deuterated compounds are hygroscopic and can exchange deuterium atoms with protons from atmospheric water, leading to a loss of isotopic purity. Therefore, they should be stored in tightly sealed containers in a dry environment, such as a desiccator.[8]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[8]
-
Temperature Control: To minimize the rate of potential degradation, it is advisable to store deuterated compounds at low temperatures, as specified by the manufacturer.
-
Protection from Light: Light-sensitive compounds should be stored in amber vials or otherwise protected from light to prevent photodecomposition.
Disposal
Disposal of deuterated compounds should be in accordance with local, state, and federal regulations for chemical waste. The deuterated nature of the compound does not typically alter its hazardous waste classification, which is determined by the properties of the molecule itself.
Quantitative Data on the Effects of Deuteration
The impact of deuteration on the pharmacokinetic and toxicological properties of a compound is best understood through quantitative data. The following tables summarize key parameters for representative deuterated compounds compared to their non-deuterated analogs.
Table 1: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Compounds
| Compound | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |
| Tetrabenazine | Half-life (t½) | Shorter | Longer | - | [9] |
| Cmax | Lower | Higher | - | [9] | |
| AUC | Lower | Higher | - | [9] | |
| Caffeine (B1668208) (d9-Caffeine) | Systemic Exposure (AUC) | - | ~4-fold higher | 4x | [10] |
| Metabolite Exposure | - | 5 to 10-fold lower | 5-10x | [10] |
Table 2: Summary of Comparative Toxicity Findings for Deutetrabenazine
| Toxicity Endpoint | Finding | Reference |
| General Toxicity (3-month rat study) | No unique toxicities observed for deutetrabenazine compared to tetrabenazine. CNS-related clinical signs were dose-dependent and comparable between both compounds. | [11] |
| Cardiovascular Safety (in vitro hERG assay) | Deuterated and non-deuterated metabolites inhibited the hERG channel by less than 50% at 10 µM. | [11] |
| Genetic Toxicology | A complete battery of genotoxicity tests revealed no adverse findings unique to deutetrabenazine. | [11] |
Experimental Protocols
A rigorous experimental evaluation is crucial to characterize the safety and metabolic profile of any new deuterated compound. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.
Materials:
-
Test compounds (non-deuterated and deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and positive control (e.g., 1 mM in DMSO).
-
Prepare working solutions by diluting stock solutions in buffer to the final desired concentration (e.g., 1 µM).
-
Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the appropriate wells.
-
Add the test compound working solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add ice-cold quenching solution to the respective wells to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate the intrinsic clearance: CLint = (V) * (0.693 / t½) / (P) , where V is the incubation volume and P is the amount of microsomal protein.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic parameters of a test compound and its deuterated analog following administration to rodents.
Materials:
-
Test compounds (formulated for the chosen route of administration)
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing apparatus (e.g., oral gavage needles)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions.
-
Administer the test compound or its deuterated analog to different groups of animals via the desired route (e.g., oral gavage).
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Generate plasma concentration-time curves for each compound.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t½: Elimination half-life
-
CL/F: Apparent total clearance
-
-
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a deuterated compound by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Materials:
-
Test compound and its non-deuterated analog
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)
-
S9 fraction (from induced rat liver) for metabolic activation
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Positive and negative controls
Procedure:
-
Plate Incorporation Method:
-
To a test tube, add the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer (for experiments without metabolic activation).
-
Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language for Graphviz.
Metabolic Pathway of Caffeine and the Impact of Deuteration
Experimental Workflow for Evaluating a Deuterated Compound
Conclusion
Deuterated compounds represent a valuable and increasingly utilized strategy in modern drug discovery. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, potentially leading to improved pharmacokinetic profiles and enhanced safety. A comprehensive understanding of the safety and handling of these compounds, coupled with rigorous experimental evaluation, is essential for realizing their full therapeutic potential. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the isotopic frontier safely and effectively.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: Quantitative Analysis of Nintedanib in Human Plasma using Pyrrolidin-3-ol-d5 by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nintedanib in human plasma. The method utilizes Pyrrolidin-3-ol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by rapid chromatographic separation on a C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Nintedanib in clinical and research settings.
Introduction
Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer. It functions by blocking the signaling pathways of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), which are crucial in the pathogenesis of these diseases. Accurate and reliable quantification of Nintedanib in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.
This note describes a validated LC-MS/MS method for the determination of Nintedanib in human plasma, employing this compound as an internal standard. The use of a SIL-IS helps to correct for variability in sample processing and matrix effects, leading to improved data quality.
Experimental
-
Analytes: Nintedanib (≥98% purity), this compound (internal standard, ≥98% purity)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (≥99% purity)
-
Biological Matrix: Drug-free human plasma
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of each plasma sample, add 10 µL of internal standard working solution (this compound, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1 (m/z) → Q3 (m/z) |
| Nintedanib | 540.3 → 113.1 |
| This compound (IS) | 93.1 → 75.1 |
Results and Discussion
The method was validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical guidelines.
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Nintedanib in human plasma. The coefficient of determination (r²) was consistently >0.995.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 104.5 | 8.2 | 102.1 |
| Low QC | 3 | 5.2 | 98.7 | 6.5 | 99.5 |
| Mid QC | 50 | 4.1 | 101.2 | 5.3 | 100.8 |
| High QC | 400 | 3.5 | 99.1 | 4.8 | 98.4 |
Sensitivity: The lower limit of quantification (LLOQ) for Nintedanib was established at 1 ng/mL, with a signal-to-noise ratio >10.
Caption: Experimental workflow for Nintedanib quantification.
Caption: Nintedanib's inhibitory signaling pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Nintedanib in human plasma. The simple sample preparation procedure and rapid chromatographic runtime make this method highly suitable for high-throughput analysis in a clinical or research laboratory setting. The use of this compound as an internal standard ensures the accuracy and robustness of the results. This method can be effectively applied to pharmacokinetic studies and for therapeutic drug monitoring of Nintedanib.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Pyrrolidin-3-ol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the precise quantification of small molecules in complex biological matrices.[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Pyrrolidin-3-ol in human plasma. Due to the polar nature of Pyrrolidin-3-ol, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is employed to achieve optimal retention and separation.[3][4] The method utilizes Pyrrolidin-3-ol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, a practice strongly advocated by regulatory bodies.[4][5][6] Sample preparation is streamlined through a straightforward protein precipitation protocol, which offers excellent recovery and minimizes matrix effects.[3][7] This method is well-suited for high-throughput analysis in pharmacokinetic studies, drug metabolism research, and other applications where reliable quantification of Pyrrolidin-3-ol is crucial.[3][8]
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is used for sample cleanup.[3][7]
-
Sample Thawing and Homogenization: Allow frozen human plasma samples to thaw at room temperature. To ensure homogeneity, vortex the plasma samples before aliquoting.[3]
-
Aliquoting: Pipette 50 µL of blank plasma, calibration standards, or quality control (QC) samples into microcentrifuge tubes.[3]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile) to each tube and briefly vortex.[3]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the plasma-IS mixture to precipitate proteins.[3]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.[3]
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[3]
Liquid Chromatography (LC) Conditions
To address the polar nature of Pyrrolidin-3-ol, a HILIC column is recommended for optimal chromatographic performance.[3][9]
| Parameter | Value |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[3][9] |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 95% B to 40% B over 5 minutes, then re-equilibrate[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL[3] |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[3]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Capillary Voltage | 3.5 kV[3] |
| Source Temperature | 150°C[3] |
| Desolvation Temperature | 400°C[3] |
| Desolvation Gas Flow | 800 L/hr[3] |
| Cone Gas Flow | 50 L/hr[3] |
Data Presentation
MRM Transitions
The following MRM transitions are monitored for the quantification of Pyrrolidin-3-ol and its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Pyrrolidin-3-ol | 88.1 | 70.1 (Loss of H₂O) | 15 | 50 |
| Pyrrolidin-3-ol | 88.1 | 57.1 (Loss of CH₂OH) | 20 | 50 |
| This compound (IS) | 93.1 | 75.1 (Loss of H₂O) | 15 | 50 |
| This compound (IS) | 93.1 | 60.1 (Loss of CD₂OH) | 20 | 50 |
| Table adapted from a representative study.[3] |
Quantitative Data Summary
The following table summarizes representative quantitative data for calibration standards and quality control samples.
| Sample Type | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Nominal Conc. (ng/mL) |
| Blank | 0 | 150,000 | 0.000 | 0.00 |
| LLOQ | 1,500 | 148,000 | 0.010 | 1.00 |
| QC Low | 4,400 | 152,000 | 0.029 | 3.00 |
| QC Mid | 75,000 | 149,000 | 0.503 | 50.0 |
| QC High | 185,000 | 151,000 | 1.225 | 125.0 |
| Unknown 1 | 25,000 | 153,000 | 0.163 | 16.3 |
| Unknown 2 | 98,000 | 147,000 | 0.667 | 66.7 |
| Table adapted from a representative study.[3] |
Logical Workflow
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Pyrrolidin-3-ol in human plasma. The use of a HILIC column effectively addresses the challenges associated with retaining and separating this polar analyte.[3] The simple and efficient protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, ensures high recovery, accuracy, and precision.[3] This method is well-suited for high-throughput analysis in a drug development setting and can be readily implemented by researchers and scientists working on projects involving Pyrrolidin-3-ol.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Application Notes: Pyrrolidin-3-ol-d5 for Internal Standard Spiking in Quantitative Bioanalysis
Introduction
In the field of quantitative mass spectrometry, particularly in bioanalysis for drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2][3] Pyrrolidin-3-ol-d5, a deuterated analog of Pyrrolidin-3-ol, serves as an ideal internal standard for the quantification of Pyrrolidin-3-ol or structurally related analytes.[1][4] Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][5][6] This co-eluting nature allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.[1][6]
These application notes provide detailed protocols for the preparation and use of this compound as an internal standard, with a focus on determining the optimal spiking concentration for robust bioanalytical methods.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and its deuterated internal standard is crucial for developing a robust analytical method.[1]
| Property | Pyrrolidin-3-ol | This compound |
| Molecular Formula | C₄H₉NO | C₄H₄D₅NO |
| Molecular Weight | 87.12 g/mol [1][7] | ~92.15 g/mol [1][7] |
| CAS Number | 40499-83-0[1][7] | 1219805-52-3[1] |
| Appearance | Clear yellow liquid[1] | Typically similar to non-deuterated form[1] |
| Solubility | Fully miscible in water[1] | Expected to be miscible in water and polar organic solvents[1] |
| Boiling Point | 108-110 °C at 8 mmHg[1][7] | Expected to be similar to non-deuterated form |
Experimental Protocols
1. Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is a critical first step for the entire quantitative analysis.[5]
Materials:
-
This compound reference standard
-
Class A volumetric flasks
-
Calibrated analytical balance
-
LC-MS grade methanol (B129727) or acetonitrile (B52724)
Protocol:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.[1]
-
Weighing: Accurately weigh a suitable amount of this compound (e.g., 10 mg) and transfer it to a 10 mL Class A volumetric flask.[1][6]
-
Dissolution: Add approximately 5 mL of methanol or acetonitrile to the flask and sonicate or vortex until the solid is completely dissolved.[1]
-
Primary Stock Solution (1 mg/mL): Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.[6] This is the Primary Stock Solution. Store at -20°C in a tightly sealed amber vial.[1]
-
Internal Standard Working Solution (ISWS): Prepare the ISWS by diluting the Primary Stock Solution with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water). The final concentration of the ISWS will depend on the specific assay requirements, but common concentrations range from 50 to 100 ng/mL.[4][8][9]
2. Protocol for Determining the Optimal IS Spiking Concentration
The optimal concentration of the internal standard should be determined experimentally.[10] A common starting point is a concentration that yields a signal intensity in the mid-range of the analyte's calibration curve.[10]
Objective: To select a this compound concentration that provides a stable and consistent response across the calibration range without interfering with analyte quantification.
Methodology:
-
Prepare ISWS: Prepare three different ISWS at low, medium, and high concentrations (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL).[10]
-
Prepare Calibration Curves: For each ISWS concentration, prepare a full calibration curve of the analyte in the relevant biological matrix (e.g., human plasma).
-
Sample Preparation: Spike a fixed volume of each calibration standard and blank sample with a fixed volume of the respective ISWS. A typical procedure using protein precipitation is described below.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the ISWS in acetonitrile.[8]
-
Vortex vigorously for at least 30 seconds to precipitate proteins.[11]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[9][11]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Evaluation:
-
Assess the linearity (R²) of the calibration curve for each IS concentration. Aim for an R² value ≥ 0.99.[10]
-
Calculate the relative standard deviation (%RSD) of the IS peak area at each concentration level across all calibration standards. The %RSD should ideally be less than 15%.[10]
-
Check the signal-to-noise ratio (S/N) for the IS at the lowest calibration standard; a S/N > 10 is generally desirable.[10]
-
Ensure there is no significant contribution from the IS to the analyte's mass channel (isotopic crosstalk), especially at the LLOQ.[12]
-
Data Presentation: Evaluating Optimal IS Concentration
The following table presents hypothetical data from an experiment to determine the optimal this compound concentration.
| IS Concentration | Analyte Calibration Curve Linearity (R²) | IS Peak Area Precision (%RSD across curve) | IS S/N at LLOQ | Observations |
| 10 ng/mL | 0.9985 | 18.5% | 12 | Poor precision, IS response too low at higher analyte concentrations. |
| 50 ng/mL | 0.9992 | 4.2% | 85 | Excellent linearity and precision. Stable IS response. |
| 200 ng/mL | 0.9971 | 3.8% | 350 | Good precision, but potential for ion suppression at higher analyte levels. |
Typical LC-MS/MS Method Parameters
The following table provides starting parameters for an LC-MS/MS method for an analyte using this compound as an internal standard. These parameters should be optimized for the specific analyte and instrumentation.
| Parameter | Typical Setting |
| LC System | UHPLC system |
| Column | HILIC or Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)[4][9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[13] |
| Injection Volume | 5 µL[4][9] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[13] |
| MRM Transitions | To be optimized by infusing standard solutions[8] |
| Pyrrolidin-3-ol | Q1: 88.1 m/z, Q3: 70.1 m/z[14] |
| This compound | Q1: 93.1 m/z (approx.), Q3: To be determined |
Diagrams
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Logic for selecting the optimal internal standard concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Chromatographic Separation of Pyrrolidin-3-ol and its d5 Analogue for Quantitative Bioanalysis
Introduction
Pyrrolidin-3-ol is a key structural motif found in numerous pharmaceutical compounds, making its accurate quantification in biological matrices crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyrrolidin-3-ol-d5, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][2][3][4] A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5][6][7] This co-elution allows for effective correction of matrix effects and variations in extraction recovery and instrument response, leading to enhanced accuracy and precision in quantification.[2][5][7][8]
This document provides detailed protocols for the chromatographic separation and quantification of Pyrrolidin-3-ol in biological samples using this compound as an internal standard, comparing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of Pyrrolidin-3-ol using this compound as an internal standard.
| Parameter | LC-MS/MS (HILIC) | GC-MS (with Derivatization) |
| Principle | Direct analysis of polar compound | Analysis of volatile derivative |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction & Derivatization |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[1] | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | 1.5 - 3.0 ng/mL |
| Linearity (r²) | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 15% |
| Throughput | High | Moderate |
Experimental Protocols
Protocol 1: LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is highly suitable for the direct analysis of polar compounds like Pyrrolidin-3-ol, avoiding the need for derivatization.[1][9] HILIC chromatography is employed to achieve optimal retention and separation of the polar analyte.[9]
1. Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pyrrolidin-3-ol and dissolve it in 10 mL of methanol.[6]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[6]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile (B52724).
2. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[9]
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).[9]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[9][10]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[9][10]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[9]
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| LC System | UHPLC System[6][10] |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% formic acid in water[4][6] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[4][6] |
| Flow Rate | 0.4 mL/min[4][6] |
| Injection Volume | 5 µL[4][6] |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4][9] |
| MRM Transition (Analyte) | Precursor > Product ion to be optimized |
| MRM Transition (IS) | Precursor > Product ion to be optimized |
Protocol 2: GC-MS with Derivatization
For polar analytes such as Pyrrolidin-3-ol, a chemical derivatization step is necessary to increase volatility and thermal stability for GC-MS analysis.[1]
1. Preparation of Solutions
-
Follow the same procedure as in Protocol 1 for stock solutions.
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.[1]
-
Add 50 µL of 1 M NaOH and 500 µL of ethyl acetate.[1]
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1]
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | Agilent HP-5 Capillary Column (or equivalent)[11] |
| Injection Mode | Splitless (1 µL)[1] |
| Inlet Temperature | 250°C[1] |
| Carrier Gas | Helium |
| Oven Program | Start at 120°C, hold for 5 min, ramp at 10°C/min to 280°C, hold for 10 min[11] |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
Visualizations
Caption: Bioanalytical workflow for drug quantification.
Caption: Correction of analytical variability using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Mass spectrometry parameters for Pyrrolidin-3-ol-d5 detection
An Application Note for the Bioanalytical Quantification of Pyrrolidin-3-ol using a Deuterated Internal Standard by LC-MS/MS
Introduction
Pyrrolidin-3-ol is a five-membered heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules and is a common structural motif in many pharmaceuticals.[1] Accurate quantification of Pyrrolidin-3-ol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical and clinical research.[1][2] However, the inherent polarity of Pyrrolidin-3-ol presents a significant challenge for traditional reversed-phase liquid chromatography, often leading to poor retention and peak shape.[1]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pyrrolidin-3-ol in human plasma. The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of the polar analyte.[1][3] To ensure the highest accuracy and precision, Pyrrolidin-3-ol-d5 is utilized as a stable isotope-labeled internal standard (SIL-IS).[1][2] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatography, and ionization, thereby enhancing the reliability of the results.[2][3][4][5] The sample preparation is streamlined through a simple and efficient protein precipitation procedure.[1][6]
Principle of the Method
The analytical method is based on the principle of stable isotope dilution. A known concentration of this compound is spiked into all samples, calibrators, and quality controls.[4] Since the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences similar behavior throughout the entire analytical process, including extraction, potential matrix effects, and ionization.[4][7][8] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which corrects for potential variations and ensures high accuracy and precision.[9] Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[5]
Experimental Protocols
Materials and Reagents
-
Pyrrolidin-3-ol (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank, K2-EDTA)
Instrumentation
-
A UHPLC or HPLC system capable of delivering accurate gradients.
-
A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9]
-
HILIC analytical column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm).
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Pyrrolidin-3-ol and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.[3]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.[3]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 methanol:water mixture to create standards for the calibration curve.[3][4]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS Stock Solution with acetonitrile to a final concentration of 100 ng/mL.[1][2][3]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike 45 µL of blank human plasma with 5 µL of the appropriate analyte working solutions to create calibration standards with final concentrations ranging from 1 to 1000 ng/mL.[3]
-
QC Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 300 ng/mL), and high (HQC, 800 ng/mL) in the same manner.[3]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).[1][2][3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge the samples at 14,000 rpm (or ~10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.[1]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1][9]
LC-MS/MS Analysis and Data
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV)* |
|---|---|---|---|---|
| Pyrrolidin-3-ol | 88.1 | 70.1 | 100 | 15 |
| This compound | 93.1 | 75.1 | 100 | 15 |
*Collision energy is instrument-dependent and must be optimized experimentally.[9]
Table 2: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | HILIC BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][9] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C[9] |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50-95% B (3.0-3.1 min), 95% B (3.1-4.0 min) |
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 2,540 | 495,100 | 0.0051 |
| 5 | 12,810 | 501,200 | 0.0256 |
| 25 | 65,200 | 498,500 | 0.1308 |
| 100 | 258,900 | 499,100 | 0.5188 |
| 250 | 645,300 | 496,800 | 1.2989 |
| 500 | 1,298,000 | 502,300 | 2.5841 |
| 800 | 2,065,000 | 497,900 | 4.1474 |
| 1000 | 2,591,000 | 500,500 | 5.1768 |
Table 4: Quality Control Sample Performance (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| LQC | 3 | 3.11 | 103.7 | 6.2 |
| MQC | 300 | 291.6 | 97.2 | 4.1 |
| HQC | 800 | 815.2 | 101.9 | 3.5 |
Visualized Workflows and Pathways
To further elucidate the experimental process and logic, the following diagrams have been generated.
Caption: Experimental workflow for Pyrrolidin-3-ol analysis.
Caption: Proposed MS/MS fragmentation pathways.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of Pyrrolidin-3-ol in human plasma. The use of a HILIC column effectively addresses the challenges associated with retaining and separating this polar analyte.[1] The simple and efficient protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, ensures high recovery, accuracy, and precision.[1][2] This method is highly suitable for pharmacokinetic studies, drug metabolism research, and other bioanalytical applications requiring reliable and sensitive quantification of Pyrrolidin-3-ol.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrrolidin-3-ol-d5 in Pharmacokinetic Study Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pyrrolidin-3-ol-d5 as an internal standard (IS) for the quantitative analysis of pharmaceutical compounds and their metabolites in biological matrices for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalysis, ensuring the highest accuracy and precision.[1][2][3][4] This document outlines detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle and Advantages of Using this compound
This compound is a deuterated analog of pyrrolidin-3-ol, a common structural motif in many pharmaceutical compounds.[4] In quantitative bioanalysis, a known amount of this compound is added to samples at the initial stage of preparation.[3][5] Because its physicochemical properties are nearly identical to the analyte of interest, it behaves similarly during sample extraction, chromatography, and ionization.[1][3] This co-elution and similar behavior allow it to compensate for variability in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[1][2][6]
The primary advantages of using this compound as an internal standard include:
-
Enhanced Accuracy and Precision: It effectively corrects for variations in sample recovery and matrix-induced ion suppression or enhancement.[1][3][7]
-
Improved Method Robustness: The use of a SIL-IS leads to more reliable and reproducible results across different samples and analytical runs.[1]
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA highly recommend the use of SIL-IS for bioanalytical method validation to ensure data integrity.[2][8]
Experimental Protocols
The following protocols are representative examples and may require optimization for specific analytes, matrices, and laboratory instrumentation.
Materials and Reagents
-
Analyte of interest (e.g., a compound containing the pyrrolidin-3-ol moiety)
-
This compound (Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE) for Liquid-Liquid Extraction
-
Control human plasma (or other relevant biological matrix) with anticoagulant (e.g., K2-EDTA)
Stock and Working Solution Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and this compound into separate volumetric flasks.
-
Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each stock solution.[4][5][9]
Analyte Working Solutions (for Calibration Curve and QCs):
-
Perform serial dilutions of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working solutions.[10][5] These will be used to spike blank plasma to create calibration standards and quality control (QC) samples.
Internal Standard Working Solution (ISWS):
-
Dilute the this compound stock solution with methanol or a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 50-100 ng/mL.[4][5][9][11] The optimal concentration should be determined during method development to produce a stable and reproducible signal.[6]
Sample Preparation
Two common methods for sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method depends on the analyte's properties and the required sensitivity.
Method 1: Protein Precipitation (PPT)
This method is rapid, cost-effective, and suitable for high-throughput analysis.[10]
-
Aliquot 50-100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1][4]
-
Add 20-50 µL of the Internal Standard Working Solution to each tube (except for the blank matrix sample).[1][11]
-
Add 200-300 µL of ice-cold acetonitrile (containing 0.1% formic acid, if necessary) to precipitate proteins.[1][10][5]
-
Centrifuge at high speed (e.g., 10,000-14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][4][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1][10][5]
Method 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.
-
Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution.[11]
-
Add 50 µL of 1 M ammonium formate (pH 3) to adjust the pH.[11]
-
Add 650 µL of methyl tertiary-butyl ether (MTBE).[11]
-
Vortex the mixture for 20 minutes.[11]
-
Centrifuge to separate the organic and aqueous layers.[11]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[1]
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific analyte and LC-MS/MS system.
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC for polar compounds[1][12] |
| Mobile Phase A | 0.1% formic acid in water[1] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Gradient | A suitable gradient to ensure separation from matrix components[1] |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | To be optimized for the specific analyte and this compound. The precursor ion is typically the protonated molecule [M+H]+.[12] |
| Source Parameters | Optimize ion spray voltage, source temperature, nebulizer gas, and collision gas for maximum signal intensity.[11] |
Data Presentation: Method Validation Summary
A summary of typical method validation parameters is presented below. These tables should be populated with experimental data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Analyte X | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 300 | 305.1 | 101.7 | 3.2 |
| High | 800 | 792.8 | 99.1 | 2.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 94.1 | 98.2 |
| High | 95.1 | 96.3 | 99.5 |
Visualized Workflows and Pathways
Diagram 1: General Bioanalytical Workflow
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Diagram 2: Decision Logic for Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Pyrrolidin-3-ol-d5: A Key Internal Standard in Forensic Toxicology Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrrolidin-3-ol-d5 is a deuterated stable isotope-labeled internal standard (SIL-IS) crucial for achieving high accuracy and precision in quantitative mass spectrometry-based analyses. In forensic toxicology, where the detection and quantification of licit and illicit substances in biological matrices are paramount, the use of such internal standards is considered the gold standard. Its near-identical physicochemical properties to the target analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in forensic toxicology screening, with a focus on its application in the analysis of nicotine (B1678760) metabolites and its potential use for the smoking cessation drug, varenicline (B1221332).
Application in the Analysis of Nicotine Metabolites
This compound is an effective internal standard for the quantitative analysis of nicotine metabolites, such as cotinine (B1669453) and its primary metabolite, 3-hydroxycotinine (B1251162).[2] These compounds are critical biomarkers for assessing tobacco exposure.[2] The structural similarity of this compound to a fragment of these metabolites allows for reliable quantification in complex biological matrices like plasma and urine.
Quantitative Data
The following table summarizes the typical performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of small polar amines, like nicotine metabolites, using this compound as an internal standard.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Linearity (r²) | ≥ 0.99[2] |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Experimental Protocol: Quantification of Nicotine Metabolites in Human Plasma
This protocol outlines a validated method for the determination of cotinine and 3-hydroxycotinine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Cotinine and 3-hydroxycotinine reference standards
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cotinine, 3-hydroxycotinine, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL in methanol).[3]
3. Sample Preparation (Protein Precipitation): [2]
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.[3]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Method Validation: The method should be validated according to established guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[2]
Potential Application in the Analysis of Varenicline
Due to its structural resemblance to a fragment of the varenicline molecule, this compound presents a viable alternative internal standard to isotopically labeled varenicline (e.g., Varenicline-d4) for its quantification in biological matrices.[1]
Experimental Protocol: Quantification of Varenicline in Human Plasma
This protocol provides a liquid-liquid extraction procedure for the analysis of varenicline using this compound as an internal standard.
1. Materials and Reagents:
-
Varenicline reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Methyl tertiary-butyl ether (MTBE)
-
Human plasma (blank)
2. Preparation of Solutions:
-
Stock and Working Solutions: Prepare as described for nicotine metabolites. The internal standard working solution of this compound should be at a concentration of 50 ng/mL.[1]
3. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the Internal Standard Working Solution (this compound, 50 ng/mL).
-
Vortex briefly.
-
Add 50 µL of 1 M ammonium formate (pH 3).
-
Add 650 µL of methyl tertiary-butyl ether (MTBE).
-
Vortex the mixture for 20 minutes.
-
Centrifuge at high speed to separate the organic and aqueous layers.
-
Transfer approximately 420 µL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of a 40:60 acetonitrile/water mixture.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Analysis: The chromatographic and mass spectrometric conditions would need to be optimized for varenicline and this compound.
Visualizations
To further clarify the experimental workflows and logical relationships, the following diagrams are provided.
References
Application Note: Protocol for Creating Calibration Curves with Pyrrolidin-3-ol-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of quantitative analysis, particularly within complex biological matrices, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled (SIL) internal standards is a well-established and robust methodology to ensure reliable quantification by correcting for variability in sample preparation, instrument response, and matrix effects.[1][2] Pyrrolidin-3-ol-d5, a deuterated analog of Pyrrolidin-3-ol, serves as an exemplary internal standard for the quantification of Pyrrolidin-3-ol and structurally related compounds in bioanalytical applications using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
This application note provides a comprehensive protocol for the creation of a calibration curve using this compound as an internal standard. The fundamental principle involves adding a consistent and known quantity of the deuterated internal standard to all calibration standards, quality control (QC) samples, and unknown samples.[1] The calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in the calibration standards.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for the development of a robust analytical method.[4]
| Property | Pyrrolidin-3-ol | This compound |
| Molecular Formula | C₄H₉NO | C₄H₄D₅NO |
| Molecular Weight | 87.12 g/mol | Approx. 92.15 g/mol |
| Appearance | Clear yellow liquid | Typically similar to the non-deuterated form |
| Solubility | Fully miscible in water | Expected to be miscible in water and polar organic solvents |
| Data sourced from BenchChem Application Notes.[4] |
Experimental Protocol
This protocol outlines the necessary steps for preparing solutions and samples for the generation of a calibration curve for the quantification of Pyrrolidin-3-ol in human plasma using this compound as an internal standard.
Materials and Reagents
-
Pyrrolidin-3-ol (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Blank human plasma
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the calibration curve.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pyrrolidin-3-ol and dissolve it in 10 mL of methanol in a Class A volumetric flask.[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a Class A volumetric flask.[3]
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the blank plasma for the creation of calibration standards and quality control samples.[3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.[3]
Preparation of Calibration Standards and Quality Control Samples
| Sample Type | Analyte Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 100 |
| LLOQ | 1 | 1 | 99 |
| CAL 2 | 5 | 5 | 95 |
| CAL 3 | 10 | 10 | 90 |
| CAL 4 | 50 | 50 (of a 1 µg/mL solution) | 50 |
| CAL 5 | 100 | 10 | 90 (of a 10 µg/mL solution) |
| CAL 6 | 500 | 50 | 50 (of a 10 µg/mL solution) |
| ULOQ | 1000 | 10 | 90 (of a 100 µg/mL solution) |
| QC Low | 3 | 3 | 97 |
| QC Mid | 75 | 7.5 | 92.5 (of a 10 µg/mL solution) |
| QC High | 750 | 7.5 | 92.5 (of a 100 µg/mL solution) |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CAL: Calibration Standard, QC: Quality Control.
Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibration standard, QC, or unknown), add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).[5]
-
Vortex each tube briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the samples vigorously for 1 minute.[5]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[5]
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[5]
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters and may require optimization for specific instruments and laboratory conditions.
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be optimized for Pyrrolidin-3-ol and this compound |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both the analyte (Pyrrolidin-3-ol) and the internal standard (this compound) for all injections.[1]
-
Response Ratio Calculation: Calculate the response ratio for each sample by dividing the peak area of the analyte by the peak area of the internal standard.
-
Calibration Curve Construction: Plot the calculated response ratios (y-axis) against the corresponding nominal concentrations of the analyte in the calibration standards (x-axis).[1]
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve the accuracy at the lower end of the curve.[1]
-
Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the generated calibration curve.
Experimental Workflow Diagram
References
Application Note: High-Sensitivity HILIC-MS/MS Method for the Quantitative Analysis of Pyrrolidin-3-ol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive analytical method for the quantification of Pyrrolidin-3-ol in human plasma. Due to the highly polar nature of Pyrrolidin-3-ol, which makes it challenging to retain on traditional reversed-phase columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed and validated.[1] This method, coupled with tandem mass spectrometry (MS/MS), provides excellent retention, selectivity, and sensitivity for the analysis of this polar compound. The use of a stable isotope-labeled internal standard, Pyrrolidin-3-ol-d5, ensures high accuracy and precision of the measurement.[1][2] The sample preparation is a straightforward protein precipitation, making the workflow efficient and suitable for high-throughput analysis in drug development and clinical research settings.[1]
Introduction
Pyrrolidin-3-ol is a key building block in the synthesis of a variety of biologically active molecules and is a common structural motif in many pharmaceutical compounds.[1] Accurate quantification of Pyrrolidin-3-ol in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for metabolism and safety assessments during drug development.[1]
Conventional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for small, polar molecules like Pyrrolidin-3-ol, leading to poor peak shape and potential interference from the solvent front.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the separation of such compounds.[3][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of a less polar organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in their retention.[6] The high organic content of the mobile phase also offers the advantage of enhanced ionization efficiency in the mass spectrometer source, leading to improved sensitivity.
This application note provides a detailed protocol for the extraction and quantitative analysis of Pyrrolidin-3-ol from human plasma using a HILIC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Pyrrolidin-3-ol (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (blank)
-
Methanol (B129727) (LC-MS grade)
Instrumentation
-
A UHPLC system coupled with a triple quadrupole mass spectrometer.
-
HILIC analytical column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[7]
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrrolidin-3-ol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.[2]
Preparation of Calibration Standards and Quality Controls
-
Prepare a series of working solutions of the analyte by serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and water.
-
Spike 45 µL of blank human plasma with 5 µL of each analyte working solution to create calibration standards with final concentrations ranging from 1 to 1000 ng/mL.[2]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.[2]
Sample Preparation
-
Allow frozen human plasma samples, calibration standards, and QC samples to thaw at room temperature and vortex to ensure homogeneity.
-
To 50 µL of each plasma sample, add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).[2]
-
Vortex the samples vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Gradient | 95% B to 40% B over 5 minutes, then re-equilibrate[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[7] |
| Capillary Voltage | 3.5 kV[7] |
| Source Temperature | 150°C[7] |
| Desolvation Temperature | 400°C[7] |
| Desolvation Gas Flow | 800 L/hr[7] |
| Cone Gas Flow | 50 L/hr[7] |
MRM Transitions
The following MRM transitions are proposed as a starting point for method development. The precursor ion for Pyrrolidin-3-ol is its protonated molecule [M+H]⁺.[7] The fragmentation of pyrrolidine-containing compounds often involves the loss of the pyrrolidine (B122466) ring or neutral losses such as water (H₂O).[7] For this compound, the precursor ion will be shifted by 5 Da. The product ions are expected to be similar to the unlabeled compound, with a corresponding mass shift if the deuterium (B1214612) atoms are retained in the fragment.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pyrrolidin-3-ol | 88.1 | 70.1 (Loss of H₂O) | 15 | 50 |
| 88.1 | 57.1 (Loss of CH₂OH) | 20 | 50 | |
| This compound (IS) | 93.1 | 75.1 (Loss of H₂O) | 15 | 50 |
| 93.1 | 60.1 (Loss of CD₂OH) | 20 | 50 |
Note: The optimal collision energies and other MS parameters should be determined experimentally by infusing the individual standard solutions.[2][7]
Data Presentation
Calibration Curve
A typical calibration curve for Pyrrolidin-3-ol in human plasma would be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The linearity of the method is expected to be excellent over the specified concentration range.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | [Example Data] | [Example Data] | [Example Data] |
| 5 | [Example Data] | [Example Data] | [Example Data] |
| 10 | [Example Data] | [Example Data] | [Example Data] |
| 50 | [Example Data] | [Example Data] | [Example Data] |
| 100 | [Example Data] | [Example Data] | [Example Data] |
| 500 | [Example Data] | [Example Data] | [Example Data] |
| 1000 | [Example Data] | [Example Data] | [Example Data] |
Method Validation Summary
The following table summarizes the expected performance characteristics of the HILIC-MS/MS method for Pyrrolidin-3-ol, based on typical validation results for similar small polar amines.[8]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Intra-day Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Inter-day Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored | Minimal with IS |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Pyrrolidin-3-ol.
HILIC Separation Principle
Caption: Principle of HILIC separation for polar compounds.
Conclusion
This application note details a sensitive and robust HILIC-MS/MS method for the quantification of Pyrrolidin-3-ol in human plasma. The use of a HILIC column effectively overcomes the challenges of retaining and separating this polar analyte.[1] The simple and efficient protein precipitation sample preparation protocol, combined with the use of a deuterated internal standard, ensures high recovery, accuracy, and precision.[1] This method is well-suited for high-throughput analysis in a drug development setting and can be readily implemented by researchers and scientists.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Pyrrolidin-3-ol-d5 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pyrrolidin-3-ol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Pyrrolidin-3-ol, where five hydrogen atoms have been replaced by deuterium (B1214612).[1] This isotopic labeling makes it a valuable tool in drug discovery and development.[1] It is commonly used as an internal standard in pharmacokinetic studies to improve the accuracy and precision of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The introduction of deuterium can also alter a compound's metabolic profile, potentially leading to a longer half-life and reduced formation of toxic metabolites.[4]
Q2: What is isotopic or hydrogen-deuterium (H/D) exchange and why is it a concern?
Isotopic exchange, or H/D exchange, is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[5][6] When using deuterated internal standards like this compound, the primary concern is the loss of deuterium atoms, a phenomenon known as "back-exchange".[5][7] This can lead to a shift in the mass-to-charge ratio (m/z) of the standard, resulting in inaccurate quantification and compromised assay reliability.[5]
Q3: What are the key factors that influence the rate of H/D exchange?
Several factors can influence the rate of H/D exchange:
-
pH: The rate of exchange is highly dependent on pH. The minimum exchange rate for many compounds occurs at a pH of approximately 2.5-3.0.[7][8] Both acidic and basic conditions can catalyze the exchange process.[5][9]
-
Temperature: Higher temperatures increase the rate of H/D exchange.[5][7] Conversely, lowering the temperature can significantly reduce back-exchange.[5]
-
Mobile Phase Composition: Protic solvents like water and methanol (B129727) in the mobile phase are the source of hydrogen for back-exchange.[5]
-
Analyte Structure and Labeling Position: The stability of the deuterium label depends on its position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile. Deuteriums on carbon atoms are generally more stable, but their stability can be influenced by the local chemical environment.[5][10]
Q4: How can I determine the isotopic purity of my this compound?
The isotopic purity of deuterated compounds like this compound is primarily determined using two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11] Quantitative NMR (qNMR) is a powerful non-destructive technique for determining isotopic enrichment by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard.[11]
Troubleshooting Guide
Problem 1: Decreasing signal for my deuterated internal standard (this compound) and an increasing signal for the unlabeled analyte over time.
This is a classic symptom of deuterium back-exchange, where deuterium on your standard is being replaced by hydrogen from your solvent or matrix.[7][12]
Solution Workflow:
-
Review Label Position: Check the Certificate of Analysis to confirm the location of the deuterium labels. Labels on heteroatoms or alpha to a carbonyl group are more likely to be labile.[7] For this compound, the labels are typically on the stable carbon backbone.[13]
-
Control pH: Maintain a low pH, ideally around 2.5-3.0, throughout sample preparation and LC-MS analysis to minimize the exchange rate.[7][8]
-
Lower Temperature: Keep samples cold (e.g., on ice or at 4°C in the autosampler) during processing and analysis to slow the rate of exchange.[8][12]
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for reconstitution and in the mobile phase where possible. Minimize the time the compound spends in protic solvents.[7][12]
-
Incubation Study: To confirm back-exchange, incubate this compound in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[12]
Quantitative Data Summary
Table 1: Reported Isotopic Enrichment of this compound
| Supplier | Product Name | CAS Number | Isotopic Enrichment |
| CDN Isotopes | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D |
| SCRUM | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D |
Source: BenchChem Technical Guide[11]
Table 2: Impact of Temperature and Chromatographic Conditions on Deuterium Retention
| Parameter | Condition | Impact on Deuterium Retention |
| Temperature | ||
| 4°C | High retention | |
| Room Temperature (20-25°C) | Moderate retention | |
| 37°C | Lower retention | |
| pH of Mobile Phase | ||
| pH 2.5 - 3.0 | Optimal retention | |
| pH < 2.5 or > 3.0 | Increased back-exchange | |
| Mobile Phase Composition | ||
| High organic content (e.g., >90% Acetonitrile) | Minimal back-exchange | |
| High aqueous content (e.g., >50% Water) | Increased back-exchange |
This table summarizes general trends observed in the literature.[5][7]
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange in an LC-MS System
Objective: To determine the extent of H/D back-exchange of this compound under specific LC-MS conditions.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile) to serve as a baseline.[5]
-
Incubation in Mobile Phase:
-
Prepare several vials containing your LC mobile phase.
-
Spike each vial with this compound to a known concentration.
-
Incubate the vials at different temperatures relevant to your experiments (e.g., room temperature, 4°C).[5]
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), inject an aliquot from each vial onto the LC-MS system.[5]
-
-
Data Analysis:
Protocol 2: Determination of Isotopic Purity by Quantitative NMR (qNMR)
Objective: To accurately calculate the isotopic purity of a this compound sample.
Methodology:
-
Sample Preparation:
-
¹H-NMR Spectroscopy:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.[11]
-
-
Data Processing:
-
Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.[11]
-
-
Integration and Calculation:
-
Integrate the residual proton signals of this compound and the characteristic signal of the internal standard.[11]
-
Calculate the isotopic purity based on the comparison of these integrals.
-
Visualizations
Caption: Troubleshooting workflow for H/D back-exchange.
Caption: Workflow for qNMR isotopic purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Matrix Effects with Pyrrolidin-3-ol-d5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pyrrolidin-3-ol-d5 as an internal standard to mitigate matrix effects in quantitative LC-MS/MS analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Pyrrolidin-3-ol, meaning five hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling increases the mass of the molecule, allowing it to be distinguished from the non-deuterated analyte by a mass spectrometer.[1][2] It is considered the "gold standard" for use as an internal standard because its chemical and physical properties are nearly identical to the analyte of interest.[3][4][5] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[3][4][6]
Q2: What are matrix effects and how do they impact LC-MS/MS analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[6][7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[6][7][9]
Q3: How does this compound compensate for matrix effects?
Since this compound is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement.[3][4][6] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations caused by matrix effects are normalized, leading to accurate quantification.[3]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms?
The deuterium labels on this compound are typically on the carbon backbone, which are stable positions.[5] However, it is good practice to use aprotic solvents like acetonitrile (B52724) or methanol (B129727) for preparing stock solutions and to avoid strongly acidic or basic conditions to minimize any potential for H/D exchange.[5]
Q5: What is a suitable starting concentration for this compound?
The optimal concentration of the internal standard should provide a stable and reproducible signal without causing detector saturation. A common starting point is a concentration that yields a response similar to the analyte at the midpoint of the calibration curve.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard Peak Area | 1. Inconsistent sample preparation or injection volume.2. Matrix effects varying significantly between samples.3. Instability of this compound in the sample or solvent. | 1. Ensure consistent pipetting and use of a calibrated autosampler.2. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering matrix components.[10]3. Perform stability studies of the internal standard in the matrix and working solutions.[10] |
| Poor Linearity of Calibration Curve (R² < 0.99) | 1. Inappropriate internal standard concentration (too high or too low).2. Isotopic interference ("crosstalk") from high concentrations of the analyte.3. Detector saturation. | 1. Re-optimize the internal standard concentration.[10]2. Check for and correct for any isotopic contribution from the analyte to the internal standard's mass channel.3. Dilute samples to bring the analyte and internal standard concentrations within the linear range of the detector. |
| Inaccurate Quantification Despite Using an Internal Standard | 1. Differential matrix effects where the analyte and internal standard are not affected equally.2. Slight chromatographic separation of the analyte and internal standard (isotope effect). | 1. Optimize chromatographic conditions to ensure co-elution.2. Enhance sample cleanup to minimize the overall matrix effect.[11]3. Evaluate the matrix effect using a post-extraction spike experiment. |
| Low Signal Intensity for Both Analyte and Internal Standard | Significant ion suppression affecting both compounds. | 1. Improve sample preparation to remove interfering matrix components.[11]2. Optimize MS source parameters (e.g., gas flows, temperatures, voltages).[11]3. Dilute the sample to reduce the concentration of matrix components.[11] |
Quantitative Data Summary
The choice of sample preparation method can significantly impact the degree of ion suppression and the effectiveness of the internal standard. The following table summarizes typical recovery and matrix effect data for different extraction techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Advantages: Simple, fast.Disadvantages: Least clean extracts, prone to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 35 | Advantages: Cleaner extracts than PPT, cost-effective.Disadvantages: Can be labor-intensive, potential for emulsion formation.[12] |
| Solid-Phase Extraction (SPE) | 80 - 100 | < 15 | Advantages: Cleanest extracts, high recovery, automatable.Disadvantages: More expensive, requires method development.[12] |
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and a subsequent working solution of this compound.
-
Materials:
-
This compound solid
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Methanol or acetonitrile (LC-MS grade)
-
Calibrated micropipettes
-
-
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.[5]
-
Add about 5 mL of methanol or acetonitrile and sonicate or vortex until the solid is completely dissolved.[5]
-
Bring the solution to the final volume with the solvent and mix thoroughly.[5]
-
Store the stock solution in a tightly sealed amber vial at -20°C.[5]
-
-
Procedure for Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Transfer 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the final volume with a solvent that matches the initial mobile phase conditions of your LC-MS method.
-
2. Evaluation of Matrix Effect using the Post-Extraction Spike Method
This method quantifies the matrix effect by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.[6]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte in a clean solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set 3 (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Calculation:
-
Matrix Effect (ME %): (Peak area in Set 2 / Peak area in Set 1) * 100
-
Recovery (RE %): (Peak area in Set 3 / Peak area in Set 2) * 100
-
Process Efficiency (PE %): (Peak area in Set 3 / Peak area in Set 1) * 100
-
Visualizations
Caption: Workflow for Evaluating Matrix Effects.
Caption: How Internal Standards Mitigate Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Addressing signal suppression of Pyrrolidin-3-ol-d5 in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal suppression of Pyrrolidin-3-ol-d5 in complex matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it occur with this compound?
A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to co-eluting components from the sample matrix.[1] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] The primary cause of ion suppression in bioanalysis is the presence of phospholipids (B1166683) in biological fluids like plasma.[2] Other sources can include endogenous compounds from the sample matrices and exogenous substances introduced during sample preparation.[3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A: Stable isotope-labeled (SIL) internal standards such as this compound are considered the "gold standard" in quantitative bioanalysis.[4][5] Because their physicochemical properties are nearly identical to the analyte of interest, they behave similarly during sample preparation, chromatography, and ionization.[4] This allows them to effectively compensate for matrix effects, including signal suppression, thereby improving the accuracy and precision of quantification.[6][7]
Q3: Can signal suppression still be an issue even when using this compound as an internal standard?
A: Yes, while SIL internal standards are excellent for compensating for matrix effects, severe or differential suppression can still impact accuracy.[8] Ideally, the analyte and the internal standard experience the same degree of ion suppression. However, if the matrix effect is extreme, it can suppress the signal of both the analyte and the internal standard to a level that compromises assay sensitivity and reproducibility.[2] Therefore, it is crucial to minimize matrix effects as much as possible, even when using an internal standard.[8]
Q4: What are the most common sources of matrix interference in bioanalytical samples?
A: In biological matrices such as plasma and serum, the most significant contributors to matrix effects and ion suppression are phospholipids.[2][9] Other endogenous substances can also contribute. Exogenous contaminants introduced during sample handling and preparation, such as plasticizers from collection tubes or solvents, can also lead to signal suppression.[10][11]
Troubleshooting Guide
Issue: I am observing low or inconsistent signal intensity for this compound.
This guide provides a systematic approach to troubleshooting and mitigating signal suppression.
Step 1: Diagnose the Matrix Effect
The first step is to confirm that the observed signal loss is due to a matrix effect. This can be achieved through a post-extraction spike experiment.[12]
-
Procedure:
-
Prepare two sample sets.
-
Set A: Extract a blank matrix sample (e.g., plasma from a subject not exposed to the analyte) and then spike the final extract with a known concentration of this compound.
-
Set B: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at the same concentration as Set A.
-
-
Analyze both sets by LC-MS/MS.
-
Compare the peak area of this compound in both sets.
-
-
Interpretation:
-
If the peak area in Set A is significantly lower than in Set B, signal suppression is occurring.
-
The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [13]
-
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[13]
-
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before analysis.[14] The choice of sample preparation technique can have a significant impact on data quality.
-
Comparison of Sample Preparation Techniques:
| Technique | Selectivity | Effectiveness in Removing Phospholipids | Potential for Analyte Loss |
| Protein Precipitation (PPT) | Low | Low | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | High (for polar analytes)[15] |
| Solid Phase Extraction (SPE) | High | High | Low (with proper method development) |
-
Recommendations:
-
If you are currently using Protein Precipitation (PPT), consider switching to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Specialized SPE cartridges, such as those with mixed-mode or phospholipid removal sorbents, can dramatically reduce matrix components.[9][15]
-
Step 3: Refine Chromatographic Conditions
Optimizing the LC method can help separate this compound from co-eluting matrix components.
-
Strategies:
-
Adjust the Gradient: Modify the mobile phase gradient to shift the retention time of this compound away from regions of significant ion suppression. These regions are often at the beginning and end of the chromatographic run.[16]
-
Change Column Chemistry: Consider using a different column with alternative selectivity, such as a HILIC column, which can be effective for polar compounds like Pyrrolidin-3-ol.[6]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[17]
-
Step 4: Review Mass Spectrometry Parameters
Adjusting the ion source conditions can sometimes mitigate signal suppression.
-
Recommendations:
-
Optimize Ion Source Parameters: Re-optimize source parameters such as capillary voltage, source temperature, and gas flows.[6]
-
Consider a Different Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[16]
-
Experimental Protocols
1. Protein Precipitation (PPT)
This is a simple and fast method for sample preparation.[6]
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.[6]
2. Solid Phase Extraction (SPE)
SPE provides a cleaner extract by selectively isolating the analyte.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 100 µL of human plasma, add 10 µL of the this compound internal standard. Dilute the sample with 200 µL of 2% formic acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection.
3. LC-MS/MS Method
The following is a representative LC-MS/MS method for the analysis of Pyrrolidin-3-ol.[6]
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pyrrolidin-3-ol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Visual Guides
Caption: Troubleshooting workflow for signal suppression.
Caption: Comparison of sample preparation techniques.
Caption: Role of an internal standard in mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 15. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Investigating contamination in Pyrrolidin-3-ol-d5 stock solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential contamination in their Pyrrolidin-3-ol-d5 stock solutions.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a peak corresponding to the non-deuterated (d0) Pyrrolidin-3-ol in my d5 stock solution. Is my stock contaminated?
A1: The presence of a d0 peak is common and is related to the isotopic purity of the deuterated standard. Commercially available this compound is typically not 100% deuterated and will contain a small percentage of the non-deuterated isotopologue.[1] It is crucial to check the Certificate of Analysis (CoA) for the stated isotopic purity. If the observed d0 peak intensity is significantly higher than what is specified, it may indicate a problem.
Q2: I observe unexpected peaks in the NMR spectrum of my this compound stock. What could be the source of these impurities?
A2: Unexpected peaks in an NMR spectrum can arise from several sources:
-
Synthesis-related impurities: These can include unreacted starting materials, byproducts from intermediate steps, or residual catalysts. For example, if the synthesis involved the reduction of a succinimide (B58015) precursor, traces of the starting material or incompletely reduced intermediates may be present.[2]
-
Residual solvents: Solvents used during synthesis and purification (e.g., tetraethylene glycol dimethyl ether) can sometimes be carried over into the final product.
-
Degradation products: Pyrrolidin-3-ol and related compounds can degrade under certain conditions, such as exposure to strong oxidizing agents, acids, or bases.[3][4]
-
Contamination from handling or storage: Improper handling can introduce contaminants from the lab environment.
Q3: Can my this compound stock solution degrade over time?
A3: Yes, like many organic compounds, this compound can degrade, especially if not stored properly.[3] Factors that can contribute to degradation include:
-
Exposure to air and light: Oxidative degradation can occur.
-
Incompatible storage conditions: Storing in the presence of strong acids, bases, or oxidizing agents can lead to decomposition.[3]
-
Elevated temperatures: Heat can accelerate degradation.
Q4: How can I confirm the identity of a suspected contaminant in my this compound stock?
A4: The most effective way to identify an unknown impurity is through a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass of the impurity, which can be used to predict its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, can then be used to elucidate the structure of the impurity.[1]
Troubleshooting Guide for Suspected Contamination
If you suspect your this compound stock solution is contaminated, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for investigating contamination in this compound stock solution.
Data Presentation: Common Potential Impurities
The following table summarizes potential impurities that could be found in a this compound stock solution.
| Impurity Type | Potential Compounds | Typical Source | Recommended Detection Method |
| Isotopic | Pyrrolidin-3-ol (d0) | Incomplete deuteration during synthesis | Mass Spectrometry, ¹H NMR |
| Synthesis-Related | Succinimide precursors | Incomplete reaction | LC-MS/MS, NMR |
| N-Benzyl-pyrrolidin-3-ol-d5 | Incomplete deprotection | LC-MS/MS, NMR | |
| Residual Solvents | Tetraethylene glycol dimethyl ether | Purification process | ¹H NMR |
| Methanol, Ethanol, Acetonitrile | General synthesis/handling | ¹H NMR, GC-MS | |
| Degradation | Pyrrolidine | Decomposition | GC-MS |
| Formic Acid | Oxidative degradation | Ion Chromatography, LC-MS |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) for Isotopic Purity Assessment
This protocol details the method for determining the isotopic purity of a this compound stock solution using quantitative NMR.[1]
Objective: To quantify the percentage of the non-deuterated (d0) form of Pyrrolidin-3-ol in a d5-labeled stock.
Materials:
-
This compound sample
-
Internal standard (e.g., maleic acid)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
Analytical balance
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).[1]
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.[1]
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transformation, phase correction, baseline correction).
-
Integrate the residual proton signals of this compound and the characteristic signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the internal standard to determine the concentration of the d0 isotopologue.
-
Protocol 2: LC-MS/MS for Impurity Profiling
This protocol outlines a general method for identifying and quantifying impurities in a this compound stock solution using LC-MS/MS.
Objective: To screen for and identify potential synthesis-related impurities and degradation products.
Materials:
-
This compound stock solution
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
C18 reversed-phase column (or HILIC for polar compounds)[5]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate polar and non-polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Full scan to identify unknown masses and Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
-
-
-
Data Analysis:
-
Process the chromatograms and mass spectra.
-
Compare the observed masses in the full scan data against a list of potential impurities (see table above).
-
For any identified impurities, develop an MRM method for sensitive and specific quantification.
-
Signaling Pathways and Workflows
In many applications, this compound is used as an internal standard in pharmacokinetic studies to quantify a drug containing the pyrrolidin-3-ol moiety. The following diagram illustrates this workflow.
Caption: A typical bioanalytical workflow for a pharmacokinetic study using this compound as an internal standard.[6]
References
How to correct for isotopic impurity in Pyrrolidin-3-ol-d5
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately correcting for isotopic impurity in Pyrrolidin-3-ol-d5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in this compound?
This compound is a deuterated form of Pyrrolidin-3-ol, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms.[1] However, the synthesis of deuterated compounds is rarely perfect, meaning it's practically impossible to achieve 100% isotopic purity.[2] Consequently, a batch of this compound will not consist solely of the desired d5 molecule. It will also contain a small distribution of other isotopologues: molecules that are chemically identical but differ in their isotopic composition.[2] These include d4, d3, d2, d1, and even a trace amount of the unlabeled d0 compound. This collection of isotopologues constitutes the isotopic impurity.
Q2: Why is it crucial to correct for isotopic impurity, especially when using this compound as an internal standard?
When this compound is used as an internal standard (IS) in mass spectrometry-based quantitative analysis, its primary role is to be chemically and physically identical to the analyte (the unlabeled Pyrrolidin-3-ol, or d0) while being distinguishable by mass.[1][3] The presence of d0 isotopologue impurity in the IS solution will contribute to the signal of the analyte you are trying to measure. This leads to an artificially inflated analyte signal, resulting in the overestimation of the analyte's concentration and compromising the accuracy and reliability of the quantitative results.[4][5]
Q3: How is the isotopic purity of a this compound batch determined?
The isotopic purity and distribution of isotopologues in a deuterated compound like this compound are primarily determined using two analytical techniques:
-
High-Resolution Mass Spectrometry (HR-MS): This is the most common method. HR-MS can separate and quantify the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5) based on their precise mass differences.[2][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H-NMR is highly effective for measuring the small amounts of residual protons in a highly deuterated sample.[2][8] By comparing the proton signals to a known internal standard, the overall isotopic enrichment can be calculated with high accuracy.[8] A combination of ¹H-NMR and ²H-NMR can provide an even more accurate determination of isotope abundance.
Q4: What is the difference between "isotopic enrichment" and the actual "species abundance" of the d5 isotopologue?
These two terms are not interchangeable and understanding the difference is critical.[2]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For example, a batch with "99% D enrichment" means that for any given labeled position, there is a 99% chance of it being a deuterium and a 1% chance of it being a hydrogen.[2][9]
-
Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5).[2]
A starting material with 99% isotopic enrichment will not result in a final product where 99% of the molecules are the fully deuterated d5 version.[2] The distribution of isotopologues follows a predictable statistical pattern based on the enrichment, which can be calculated using a binomial expansion.[2][9]
Q5: How do I mathematically correct for the contribution of isotopic impurity to my analyte signal?
The correction involves determining the contribution of the d0 isotopologue from your this compound internal standard (IS) to the total d0 signal and subtracting it.
The general formula is:
Corrected Analyte Area = Total Measured Analyte Area (d0) - (Area of IS (d5) * Correction Factor)
The Correction Factor (CF) is the ratio of the d0 impurity to the d5 isotopologue in the IS solution, determined by HR-MS analysis of the standard.
CF = (Peak Area of d0 in IS solution) / (Peak Area of d5 in IS solution)
A detailed step-by-step protocol for this correction is provided in the "Experimental Protocols" section below.
Q6: What potential issues can affect the isotopic purity of my standard during an experiment?
The most significant issue is isotopic H/D back-exchange . This is a chemical reaction where a deuterium atom on the standard is replaced by a proton from the surrounding environment, such as the sample matrix or mobile phase.[5] This alters the isotopic composition, compromises the standard's concentration, and can artificially inflate the analyte concentration.[5]
Positions most susceptible to exchange include:
-
Deuterium atoms on heteroatoms (e.g., the -OH group).[5]
-
Deuterium atoms on carbons adjacent to carbonyl groups.[5]
For this compound, the deuterium labels are typically on the stable carbon backbone, but it is crucial to avoid strongly acidic or basic conditions which can promote exchange.[5][10]
Quantitative Data Summary
For accurate correction, it is essential to know the precise isotopic distribution of your specific lot of this compound.
Table 1: Typical Isotopic Purity of Commercial this compound
| Supplier | Product Name | CAS Number | Reported Isotopic Enrichment |
|---|---|---|---|
| CDN Isotopes | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D[11] |
| SCRUM | (±)-3-Pyrrolidinol-2,2,3,4,4-d5 | 1219805-52-3 | 97 atom % D[8] |
Table 2: Theoretical Isotopic Distribution (Species Abundance) for a d5 Compound at 98% Isotopic Enrichment This table illustrates the expected percentage of each isotopologue in a batch of a d5-labeled compound with a 98% isotopic enrichment at each labeled site. The distribution is calculated using a binomial expansion.[2][9]
| Isotopologue (Number of D atoms) | Species | Theoretical Abundance (%) |
| 5 | d5 | 90.39% |
| 4 | d4 | 9.22% |
| 3 | d3 | 0.38% |
| 2 | d2 | <0.01% |
| 1 | d1 | <0.01% |
| 0 | d0 | <0.01% |
Diagrams and Workflows
Caption: Workflow for the characterization and correction of isotopic impurity.
Caption: How d0 impurity in the standard contributes to the analyte signal.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the steps to determine the isotopic distribution of a this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate LC-MS grade solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.[12]
-
Prepare a working solution by diluting the stock solution to a concentration that provides a strong signal without saturating the detector (e.g., 50-100 ng/mL).
-
-
Instrumentation (LC-HR-MS):
-
LC System: Use a system suitable for polar compounds, such as one with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[13]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF) capable of resolving the different isotopologues is required.[14]
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.[13]
-
-
Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes all expected isotopologues of Pyrrolidin-3-ol (e.g., m/z 88 to 94 for [M+H]⁺).
-
Ensure the mass resolution is set sufficiently high (>60,000) to clearly distinguish the isotopic peaks.[15]
-
-
Data Processing:
-
Extract the mass spectrum corresponding to the this compound peak.
-
Identify the peaks for each isotopologue:
-
d0: [C₄H₉NO + H]⁺
-
d1: [C₄H₈DNO + H]⁺
-
...
-
d5: [C₄H₄D₅NO + H]⁺
-
-
Integrate the peak area for each of these isotopologue signals.
-
Protocol 2: Mathematical Correction for Isotopic Impurity in a Quantitative Assay
This protocol describes how to apply the correction once the isotopic distribution is known.
Methodology:
-
Calculate the Correction Factor (CF):
-
Using the data from Protocol 1, calculate the ratio of the unlabeled (d0) signal to the main deuterated (d5) signal in your IS working solution.
-
CF = [Integrated Peak Area of d0] / [Integrated Peak Area of d5]
-
-
Analyze Experimental Samples:
-
Prepare and analyze your calibration standards, quality controls, and unknown samples, all of which have been spiked with a known amount of the this compound internal standard.
-
For each sample, measure the integrated peak area for the analyte (Total d0) and the internal standard (d5).
-
-
Apply the Correction:
-
For each sample, calculate the contribution of the IS impurity to the analyte signal:
-
Impurity Contribution = [Measured Area of d5 in sample] * CF
-
-
Subtract this value from the total measured analyte signal to get the true analyte signal:
-
Corrected Analyte Area = [Total Measured Area of d0 in sample] - Impurity Contribution
-
-
-
Quantify:
-
Use the Corrected Analyte Area to build your calibration curve and quantify the concentration of the analyte in your unknown samples. This procedure effectively removes the bias introduced by the isotopic impurity of the internal standard.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. benchchem.com [benchchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 15. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en-trust.at [en-trust.at]
Solving Pyrrolidin-3-ol-d5 instability in autosampler vials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential instability of Pyrrolidin-3-ol-d5 in autosampler vials. The following information is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their analytical results.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is decreasing over time in the autosampler. What are the potential causes?
A1: A decreasing signal for this compound in an autosampler sequence can be attributed to several factors:
-
Adsorption: As a polar amine, this compound can adsorb to the surface of standard borosilicate glass vials. This is due to ionic interactions between the amine functional group and the silanol (B1196071) groups on the glass surface.[1][2]
-
Chemical Degradation: The compound may be degrading in the vial due to factors such as pH changes, temperature, or reaction with leachables from the vial or septa.
-
Solvent Evaporation: If the vial is not sealed properly, selective evaporation of the solvent can lead to a change in concentration.
-
Isotopic Exchange: Deuterium atoms may exchange with protons from the solvent, particularly if using protic solvents like methanol (B129727) or water, which can be catalyzed by acidic or basic conditions.
Q2: Can the type of autosampler vial I use affect the stability of this compound?
A2: Absolutely. The choice of vial material is critical for the stability of amine-containing compounds.
-
Glass Vials: Standard borosilicate glass vials can cause issues due to adsorption and potential pH shifts.[1] Leaching of alkali metals from the glass can increase the pH of unbuffered solutions, which may lead to the degradation of pH-sensitive compounds.
-
Polypropylene (B1209903) Vials: These are often a better choice for amines as they do not have silanol groups and thus minimize the risk of adsorption.[3][4]
-
Silanized or Low Adsorption Vials: These are glass vials that have been surface-treated to reduce the number of active silanol groups, making them more inert and suitable for sensitive analytes that are prone to adsorption.[5][6]
Q3: How does the solvent I dissolve my sample in affect its stability in the autosampler?
A3: The choice of solvent is crucial and can impact stability in several ways:
-
Solvent Polarity and Interactions: The solvent can influence the degree of interaction between this compound and the vial surface. In some cases, the presence of an organic additive can reduce adsorption.[7]
-
Protic vs. Aprotic Solvents: Protic solvents like water and methanol can facilitate hydrogen-deuterium exchange, especially under non-neutral pH conditions. Aprotic solvents like acetonitrile (B52724) are generally preferred for preparing stock solutions of deuterated standards to minimize this risk.[8] For reverse-phase chromatography, while both methanol and acetonitrile are common, acetonitrile may offer advantages in terms of lower backpressure and different selectivity.[9][10][11]
-
Solvent Purity: Impurities in the solvent can potentially react with your analyte. Always use high-purity, HPLC or LC-MS grade solvents.[12]
Q4: Can the temperature of the autosampler affect my results?
A4: Yes, the temperature of the autosampler can significantly impact the stability of sensitive compounds. Elevated temperatures can accelerate the rate of chemical degradation.[13] For potentially unstable compounds, it is recommended to use a cooled autosampler (e.g., set to 4°C) to minimize degradation during the analytical run.
Q5: I am observing ghost peaks in my chromatograms. Could this be related to my vials?
A5: Yes, ghost peaks can originate from the autosampler vials. Potential sources include:
-
Leachables from Septa: Plasticizers, slip agents, and other compounds can leach from the vial septa into your sample, especially with certain organic solvents.[14]
-
Contaminants on the Vial Surface: Vials may have residual contaminants from the manufacturing process that can be introduced into your sample. Using certified clean vials can help mitigate this issue.
Troubleshooting Guides
Issue 1: Decreasing Peak Area Over Time (In-Sequence Instability)
Symptoms:
-
The peak area of this compound consistently decreases for the same sample injected multiple times over a long analytical run.
-
Poor reproducibility of results for samples analyzed at the beginning versus the end of a sequence.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Adsorption to Glass Vials | Switch to polypropylene or silanized (deactivated) glass vials to minimize surface interactions.[3][5][6] |
| pH-Mediated Degradation | If using unbuffered aqueous solutions, consider using polypropylene vials to avoid pH shifts from glass leaching. Alternatively, buffer your sample solution to a pH where this compound is stable. |
| Temperature-Dependent Degradation | Use a cooled autosampler set to a low temperature (e.g., 4°C) to slow down potential degradation reactions.[13] |
| Solvent Evaporation | Ensure a proper seal on your vials. Use high-quality caps (B75204) and septa and avoid over-tightening, which can damage the seal.[15][16] |
Issue 2: Poor Peak Shape or Tailing
Symptoms:
-
Asymmetrical peaks for this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions on HPLC Column | The basic nature of the amine can cause interactions with residual silanols on the column. Use a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) or operate at a lower pH to protonate the amine. |
| Injection Solvent Mismatch | Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase. |
Issue 3: Appearance of Unexpected Peaks
Symptoms:
-
New, unidentified peaks appear in the chromatogram, especially after the sample has been in the autosampler for some time.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation Products | This indicates that this compound is degrading. Refer to the troubleshooting steps for decreasing peak area to mitigate degradation. A forced degradation study can help identify potential degradation products.[17][18] |
| Leachables from Septa/Vials | Run a blank injection of the solvent that has been incubated in a sealed vial under the same conditions as your samples to check for leachables.[14] If peaks are observed, consider changing your vial or septa supplier. |
Experimental Protocols
Protocol 1: Autosampler Stability Assessment
Objective: To determine the stability of this compound in the autosampler under specific conditions (vial type, solvent, temperature).
Methodology:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Dispense the solution into several vials of the type you intend to use (e.g., glass, polypropylene).
-
Place the vials in the autosampler at the intended operating temperature.
-
Inject the sample from one vial at regular time intervals (e.g., t=0, 2, 4, 8, 12, 24 hours) over the course of a typical analytical run.
-
Plot the peak area of this compound against time. A significant negative trend indicates instability under the tested conditions.
-
The stability is often expressed as a percentage of the initial concentration.[19]
Protocol 2: Vial Type Comparison Study
Objective: To evaluate the impact of different vial materials on the stability and recovery of this compound.
Methodology:
-
Prepare a solution of this compound in your analytical solvent.
-
Aliquot this solution into at least three different types of vials:
-
Standard borosilicate glass vials
-
Polypropylene vials
-
Silanized (or other low-adsorption) glass vials
-
-
Immediately after preparation (t=0), inject a sample from each vial type in triplicate to establish a baseline.
-
Store the vials in the autosampler under your typical run conditions.
-
After a set period (e.g., 24 hours), re-inject a sample from each vial type in triplicate.
-
Compare the average peak areas at t=24h to the t=0 baseline for each vial type. A significant decrease in peak area suggests analyte loss due to adsorption or degradation.
Data Presentation
Table 1: Example of Autosampler Stability Data for this compound
| Time (hours) | Peak Area (n=3) | % of Initial Peak Area |
| 0 | 1,500,000 ± 15,000 | 100% |
| 4 | 1,485,000 ± 20,000 | 99.0% |
| 8 | 1,450,000 ± 18,000 | 96.7% |
| 12 | 1,400,000 ± 25,000 | 93.3% |
| 24 | 1,250,000 ± 30,000 | 83.3% |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Example of Vial Type Comparison Data (% Recovery after 24h)
| Vial Type | Average Peak Area (t=0) | Average Peak Area (t=24h) | % Recovery |
| Borosilicate Glass | 1,510,000 | 1,270,000 | 84.1% |
| Polypropylene | 1,505,000 | 1,490,000 | 99.0% |
| Silanized Glass | 1,498,000 | 1,485,000 | 99.1% |
Note: Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Effect of Diluent on Analyte Adsorption to Glass Autosampler Vials - White Paper [mtc-usa.com]
- 2. Adsorption can happen quickly in an autosampler vial - Tips & Suggestions [mtc-usa.com]
- 3. Suppression of peptide sample losses in autosampler vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Suppression of Peptide Sample Losses in Autosampler Vials - Journal of Proteome Research - Figshare [acs.figshare.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromtech.com [chromtech.com]
- 11. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Solvent Selection and Stability in Biologics & Injectables [purosolv.com]
- 13. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mastelf.com [mastelf.com]
- 16. chromtech.com [chromtech.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for polar analytes like Pyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for polar analytes, with a specific focus on Pyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: Why is analyzing polar compounds like Pyrrolidin-3-ol challenging with traditional reversed-phase HPLC?
A1: Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) uses a nonpolar stationary phase (like C18) and a polar mobile phase.[1][2] Highly polar compounds have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.[1] This results in poor retention, where the analyte elutes very early in the chromatogram, often with the solvent front, leading to inadequate separation from other components.[3]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for polar analytes?
A2: HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), with a small amount of aqueous solvent.[4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes can partition into this aqueous layer and are retained. The high organic content of the mobile phase enhances the retention of these polar compounds.[4] HILIC is well-suited for the analysis of polar compounds like Pyrrolidin-3-ol that are not well-retained by reversed-phase chromatography.[4]
Q3: Can I still use reversed-phase HPLC for Pyrrolidin-3-ol analysis?
A3: Yes, reversed-phase HPLC can be adapted for polar analytes. One common approach is to use a mobile phase with a high aqueous content. Additionally, using a C18 reversed-phase column with mobile phase additives like formic acid can facilitate the analysis of polar compounds like Pyrrolidin-3-ol, particularly when coupled with a sensitive detector like a mass spectrometer.[5]
Q4: What are the advantages of using a stable isotope-labeled internal standard like Pyrrolidin-3-ol-d5?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" in quantitative bioanalysis.[6] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[6] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Pyrrolidin-3-ol
| Possible Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Stationary Phase | Mobile Phase pH Adjustment: For reversed-phase analysis on silica-based columns, lower the mobile phase pH with an additive like formic acid (e.g., 0.1%).[8] | Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can be negatively charged at neutral pH and interact with polar analytes, causing peak tailing. Lowering the pH neutralizes these silanols, reducing secondary interactions.[8] |
| Sample Overload | Dilute the Sample: Reduce the concentration of the injected sample. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[9] |
| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. | If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in distorted peak shapes. |
| Column Contamination | Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants. | Contaminants on the column can interfere with the interaction between the analyte and the stationary phase, leading to poor peak shapes.[9] |
Issue 2: Inadequate Retention of Pyrrolidin-3-ol in Reversed-Phase HPLC
| Possible Cause | Troubleshooting Step | Explanation |
| Analyte is too Polar for the Stationary Phase | Switch to HILIC Mode: Utilize a HILIC column with a mobile phase high in organic solvent (e.g., >70% acetonitrile).[4][10] | HILIC is specifically designed to retain and separate highly polar compounds that show little to no retention in reversed-phase systems.[10] |
| Mobile Phase is too Strong | Increase Aqueous Content (in RP-HPLC): Decrease the percentage of the organic modifier in the mobile phase. | In reversed-phase chromatography, water is the weaker solvent. Increasing its proportion in the mobile phase will increase the retention of polar analytes. |
| Lack of Interaction | Use Mobile Phase Additives: Incorporate ion-pairing reagents or acids/bases to modify the charge of the analyte or stationary phase. | For ionizable compounds, adjusting the mobile phase pH can change their charge state and improve retention. |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Pyrrolidin-3-ol in Human Plasma
This protocol is adapted from a high-sensitivity LC-MS/MS method for the quantification of Pyrrolidin-3-ol in human plasma.[4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC BEH Amide (2.1 x 100 mm, 1.8 µm)[11]
-
Mobile Phase A: Water with 0.1% Formic Acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[4]
Protocol 2: Reversed-Phase LC-MS/MS Analysis of (3S)-Pyrrolidin-3-ol in Human Plasma
This protocol is based on a validated method for the quantitative determination of (3S)-Pyrrolidin-3-ol in human plasma.[7]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard ((3S)-Pyrrolidin-3-ol-d5).
-
Vortex for 1 minute.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.[7]
-
Column Temperature: 40 °C[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
Quantitative Data Summary
Table 1: Representative Calibration Curve Data for Pyrrolidin-3-ol Analysis
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 20 | 30,800 | 51,000 | 0.604 |
| 100 | 155,000 | 50,800 | 3.051 |
| 500 | 780,000 | 50,200 | 15.538 |
| 1000 | 1,550,000 | 49,900 | 31.062 |
| Data is hypothetical and for illustrative purposes, based on typical LC-MS/MS performance.[11] |
Table 2: Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 300 | 305.1 | 101.7 | 3.2 |
| High | 800 | 790.4 | 98.8 | 2.8 |
| Data is hypothetical and for illustrative purposes, based on typical LC-MS/MS performance.[11] |
Visualizations
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Method Validation for [Analyte Name] Assay: A Comparative Guide to Using Pyrrolidin-3-ol-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, Pyrrolidin-3-ol-d5, against a common alternative, a structural analog internal standard. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying principles and workflows.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they behave similarly during sample preparation, chromatography, and ionization.[2] This intrinsic similarity allows the SIL-IS to effectively compensate for variability in extraction recovery and matrix effects, leading to enhanced accuracy and precision.[3]
Structural analogs, while sometimes a more cost-effective option, may not provide the same level of performance.[2] Due to differences in their chemical structure, they can exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for matrix effects and can introduce bias into the results.[2]
This guide will use the analysis of varenicline (B1221332), a medication for smoking cessation, as a representative example to illustrate the comparative performance of a deuterated internal standard versus a structural analog. Varenicline contains a structural motif similar to pyrrolidinol, making this compound a plausible internal standard.[4] The data presented is a synthesis of published bioanalytical method validation studies for compounds with similar characteristics.
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of a bioanalytical method using a deuterated internal standard like this compound compared to a structural analog internal standard.
Table 1: Comparison of Internal Standard Performance Characteristics
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[2] | Different retention time, leading to differential matrix effects.[2] |
| Compensation for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte.[1][3] | Poor to moderate. Does not adequately compensate for matrix effects that vary with retention time.[2] |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte.[3] | May have different extraction recovery, leading to biased results.[5] |
| Accuracy and Precision | High accuracy and precision, with relative error (RE) and coefficient of variation (CV) typically <15%.[3] | Lower accuracy and precision, with a higher potential for bias.[2] |
| Method Robustness | High. Less susceptible to variations in sample matrix and experimental conditions.[3] | Lower. More susceptible to matrix variability.[2] |
Table 2: Typical Validation Data for Varenicline Analysis in Human Plasma
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | - |
| Intra-day Precision (%CV) | 1.2 - 4.5% | 4.5 - 12.0% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 3.5 - 7.4% | 8.0 - 15.0% | ≤15% (≤20% at LLOQ) |
| Accuracy (%RE) | -8.3 to 10.6% | -15.0 to 15.0% | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | ~87% | 75 - 90% | Consistent, precise, and reproducible |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 5% | < 15% | ≤15%[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of a typical bioanalytical workflow for the quantification of an analyte like varenicline in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw frozen human plasma samples (including calibration standards, quality controls, and unknown samples) on ice.
-
Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking : Add 20 µL of the internal standard working solution (containing either this compound or the structural analog) to each plasma sample and vortex briefly.
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing : Vortex each sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A : 0.1% formic acid in water.[2]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[2]
-
Gradient : A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Tandem Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions : Optimized for the specific analyte and internal standards. For example:
-
Varenicline : m/z 212.1 → 169.1
-
This compound : Precursor and product ions to be optimized based on the specific fragmentation pattern.
-
Structural Analog IS : Precursor and product ions to be optimized based on its specific fragmentation pattern.
-
-
Method Validation Experiments
The analytical method should be validated according to regulatory guidelines from the FDA or EMA.[2] Key validation parameters include:
-
Selectivity : Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.[2]
-
Linearity and Range : Prepare a calibration curve with at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.[2]
-
Accuracy and Precision : Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect : Evaluate ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat solution. The IS-normalized matrix factor should be close to 1, with a CV of ≤15%.[1][2]
-
Recovery : Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample to determine the efficiency of the extraction process.
Mandatory Visualizations
To further clarify the processes and the logic behind the use of a deuterated internal standard, the following diagrams have been generated.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Pyrrolidin-3-ol-d5 and Structural Analogue Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the "gold standard" stable isotope-labeled (SIL) internal standard, Pyrrolidin-3-ol-d5, and the more accessible structural analogue internal standard. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of quantitative bioanalysis, internal standards are indispensable for correcting variability during sample preparation, chromatography, and detection.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure accurate and precise quantification.[2] Stable isotope-labeled internal standards, such as this compound, are widely regarded as the superior choice because they are chemically and physically almost identical to the analyte of interest.[3] This near-identical nature allows them to co-elute with the analyte and experience the same matrix effects, leading to more effective normalization of the signal.[4][5]
However, the synthesis of deuterated standards can be costly and time-consuming. In such cases, a structural analogue—a molecule with a similar chemical structure to the analyte—may be considered. This guide will delve into the performance differences between these two types of internal standards, providing a clear, data-driven perspective for informed decision-making.
Performance Under the Microscope: this compound vs. A Structural Analogue
The superiority of a deuterated internal standard like this compound over a structural analogue is most evident in the key validation parameters of a bioanalytical method: accuracy, precision, and robustness in the face of matrix effects.[1][6] While a well-chosen structural analogue can provide acceptable results, a SIL internal standard consistently delivers higher data quality.[4]
For the purpose of this comparison, we will consider a hypothetical, yet plausible, structural analogue for Pyrrolidin-3-ol: (R)-1-methylpyrrolidin-3-ol . This analogue maintains the core pyrrolidinol structure but introduces a methyl group on the nitrogen atom. This modification slightly alters its polarity and molecular weight, which can lead to differences in chromatographic retention and ionization efficiency compared to the analyte, Pyrrolidin-3-ol.
The following table summarizes the expected performance of this compound versus a structural analogue internal standard in a typical bioanalytical LC-MS/MS assay for the quantification of Pyrrolidin-3-ol.
| Performance Parameter | This compound (Deuterated IS) | Structural Analogue IS ((R)-1-methylpyrrolidin-3-ol) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.995 | >0.990 | ≥0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <10% | <15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | <5% | <15% | Should be minimized |
| Extraction Recovery | Nearly identical to analyte | May differ from analyte | Consistent and reproducible |
| Chromatographic Retention | Co-elutes with analyte | Similar but distinct retention time | Consistent retention times |
This data is a synthesized representation based on typical performance characteristics observed in bioanalytical method validation studies.[2][4][7]
In the Lab: Experimental Protocols
To illustrate the practical application of these internal standards, a representative experimental protocol for the quantification of Pyrrolidin-3-ol in human plasma using LC-MS/MS is provided below. The protocol outlines the steps for both the use of this compound and a structural analogue.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrrolidin-3-ol in methanol (B129727).
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the structural analogue in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solutions are prepared by diluting the respective stock solutions to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or plasma sample to the corresponding tube.
-
Add 200 µL of the respective internal standard working solution (either this compound or the structural analogue) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrrolidin-3-ol: Precursor ion > Product ion (to be optimized)
-
This compound: Precursor ion > Product ion (to be optimized)
-
Structural Analogue: Precursor ion > Product ion (to be optimized)
-
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship behind the use of an internal standard.
Bioanalytical workflow using an internal standard.
Logical relationship of internal standard correction.
Conclusion: An Informed Choice
The validation of this compound as an internal standard demonstrates the clear advantages of using a stable isotope-labeled compound in bioanalytical methods.[1] Its ability to co-elute with the analyte and behave almost identically throughout the analytical process leads to enhanced accuracy, precision, and robustness, particularly in complex biological matrices.[6]
While a structural analogue internal standard can be a viable and more cost-effective alternative, its performance is often less reliable due to potential differences in extraction recovery, chromatographic behavior, and ionization efficiency.[8] The choice between a deuterated and a structural analogue internal standard ultimately depends on the specific requirements of the assay, including the desired level of data quality, regulatory expectations, and budget constraints. For regulated bioanalysis where the highest level of accuracy and precision is paramount, a deuterated internal standard such as this compound is unequivocally the recommended choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidin-3-ol-d5: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor in developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Pyrrolidin-3-ol-d5, a deuterated internal standard, against non-deuterated, structural analog alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they behave similarly during sample preparation, chromatography, and ionization.[1][2] This mimicry effectively compensates for variability, leading to significant improvements in accuracy and precision.[2][3]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte, thereby experiencing the same matrix effects and variability in instrument response.[1][4][5] Structural analogs, which have different chemical structures, often elute at different retention times and exhibit different ionization efficiencies, leading to less reliable correction and potentially compromised data quality.[6]
The following tables summarize the quantitative performance of methods using this compound versus a typical structural analog internal standard for the analysis of nicotine (B1678760) metabolites.[1]
Quantitative Performance Data
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale for Superiority |
|---|---|---|---|
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[1] | Different retention time, separate elution. | Co-elution is crucial for accurately compensating for matrix effects that can vary during the analytical run.[4] |
| Matrix Effect Compensation | Excellent. Effectively normalizes for ion suppression or enhancement.[3] | Poor to moderate. Does not adequately compensate for matrix effects that vary with retention time.[1] | The SIL-IS experiences the same ionization effects as the analyte, leading to a more accurate analyte/IS peak area ratio.[4] |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte.[1] | May have different extraction recovery, leading to biased results.[1] | Similar physicochemical properties ensure that any loss of the analyte during sample preparation is mirrored by a proportional loss of the IS.[5] |
| Method Robustness | High. Less susceptible to variations in sample matrix and experimental conditions.[1] | Lower. More susceptible to matrix variability, requiring more stringent method optimization. | The close tracking of the analyte by the deuterated IS makes the overall method more reliable and reproducible.[5] |
Table 2: Linearity Assessment
| Parameter | Method with this compound | Method with Structural Analog IS | Acceptance Criteria |
|---|---|---|---|
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Dependent on assay requirements |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Most appropriate model for the data |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 | ≥ 0.99[2] |
Table 3: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level (ng/mL) | Performance Metric | Method with this compound | Method with Structural Analog IS | Acceptance Criteria |
|---|---|---|---|---|
| Low QC (3 ng/mL) | Accuracy (% Bias) | -4.2% | -18.5% | Within ±15% (±20% at LLOQ)[7][8] |
| Precision (% RSD) | 5.1% | 16.5% | ≤15% (≤20% at LLOQ)[7][8] | |
| Mid QC (50 ng/mL) | Accuracy (% Bias) | 2.5% | 12.8% | Within ±15%[7][8] |
| Precision (% RSD) | 3.2% | 14.8% | ≤15%[7][8] | |
| High QC (800 ng/mL) | Accuracy (% Bias) | 1.8% | 9.7% | Within ±15%[7][8] |
| | Precision (% RSD) | 2.8% | 15.9% | ≤15%[7][8] |
As the data illustrates, the method utilizing this compound as the internal standard demonstrates superior accuracy and precision, with bias and variability values falling well within the typical acceptance criteria set by regulatory agencies like the FDA.[7]
Experimental Protocols
Detailed methodologies are essential for validating a bioanalytical method and ensuring its reliability. The following protocols are representative of workflows used to assess the performance of this compound as an internal standard.
Protocol 1: Linearity, Accuracy, and Precision Assessment
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a primary stock solution of the analyte (e.g., 3-hydroxycotinine) in methanol.[7]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a primary stock solution of this compound in methanol.[7]
-
Calibration Standards: Serially dilute the analyte stock solution with a blank biological matrix (e.g., human plasma) to prepare a calibration curve consisting of 8-10 non-zero concentration levels.[7]
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High. These should be prepared from a separate weighing of the analyte stock solution.[7]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in acetonitrile (B52724). This solution will be used for protein precipitation.[9]
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibration standard, QC sample, or study sample into a microcentrifuge tube.[1]
-
Add 20 µL of the internal standard working solution to each sample (except for blank matrix samples used to assess interference).[1]
-
Add 300 µL of ice-cold acetonitrile (containing the IS) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.[1]
3. LC-MS/MS Analysis:
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. MRM transitions for the analyte and this compound must be optimized.[1]
4. Data Analysis and Acceptance Criteria:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Apply a linear regression with appropriate weighting (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.[2]
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).[8]
-
Precision: The relative standard deviation (%RSD or %CV) of the QC sample concentrations should not exceed 15% (20% for the LLOQ).[8]
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating a bioanalytical method using a deuterated internal standard like this compound.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
Conclusion
The validation data and established protocols clearly demonstrate the superiority of using a stable isotope-labeled internal standard like this compound for quantitative bioanalysis. Its ability to co-elute with the analyte and closely mimic its behavior throughout the analytical process leads to enhanced accuracy, precision, and overall method robustness compared to structural analog alternatives.[1] For researchers and drug development professionals aiming to generate the highest quality data for pharmacokinetic, toxicokinetic, and clinical studies, the use of a deuterated internal standard is strongly recommended.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Lows: A Comparative Guide to Calculating Limit of Quantification (LOQ) with a Deuterated Standard
For researchers, scientists, and professionals in the fast-paced world of drug development, the accurate determination of the Limit of Quantification (LOQ) is a critical step in bioanalytical method validation. The LOQ defines the lowest concentration of an analyte that can be reliably and reproducibly quantified with acceptable accuracy and precision. The use of a deuterated internal standard is a widely accepted practice to enhance the robustness of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the two primary methods for calculating LOQ when a deuterated internal standard is employed: the Signal-to-Noise (S/N) ratio and the Calibration Curve method.
The inclusion of a deuterated internal standard, a stable isotope-labeled version of the analyte, is paramount for correcting variability during sample preparation and analysis. By co-eluting with the analyte and exhibiting nearly identical chemical behavior, the deuterated standard compensates for matrix effects and variations in instrument response, leading to more accurate and precise measurements.
Comparing the Methods: Signal-to-Noise vs. Calibration Curve
The two most common methods for determining the LOQ are based on the signal-to-noise ratio and the statistical analysis of the calibration curve. When a deuterated internal standard is used, the calculations are based on the ratio of the analyte's peak area to that of the internal standard.
| Method | Description | Advantages | Disadvantages |
| Signal-to-Noise (S/N) Ratio | This method defines the LOQ as the concentration at which the signal of the analyte is a specified multiple of the background noise, typically a ratio of 10:1. The "signal" is the response of the analyte at a known low concentration, and the "noise" is typically determined from the baseline of a blank sample in the region of the analyte's peak. When using a deuterated standard, the analyte's peak height or area is used for the signal, while the noise is measured from the analyte's chromatogram. | - Conceptually straightforward. - Can be determined with a limited number of samples. | - The determination of noise can be subjective and vary between different software and analysts. - May not fully reflect the overall precision and accuracy of the method. |
| Calibration Curve Method | This statistical approach calculates the LOQ based on the parameters of the calibration curve. The formula LOQ = 10 * (σ / S) is used, where σ is the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S is the slope of the calibration curve. The calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the analyte concentration. | - More objective and statistically robust. - Takes into account the overall variability of the analytical method. | - Requires a well-defined calibration curve with multiple data points near the expected LOQ. - The calculated LOQ is an estimate and must be experimentally confirmed. |
Experimental Protocol for LOQ Determination with a Deuterated Standard
This protocol outlines the key steps for determining the LOQ of an analyte in a biological matrix using a deuterated internal standard with LC-MS.
1. Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable solvent.
-
From the stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of the deuterated internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a set of at least eight non-zero calibration standards by spiking a blank biological matrix with the analyte working solutions to cover the expected quantification range, including the anticipated LOQ.
-
To each calibration standard and QC sample, add a constant volume of the deuterated internal standard working solution.
-
Prepare at least six replicate samples at the proposed LOQ concentration.
3. Sample Analysis:
-
Analyze the prepared samples using a validated LC-MS method.
-
Integrate the peak areas of the analyte and the deuterated internal standard for each injection.
4. Data Analysis and LOQ Determination:
-
For the Calibration Curve Method:
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a linear regression analysis to determine the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S).
-
-
For the Signal-to-Noise Ratio Method:
-
Analyze at least six blank samples (matrix with internal standard but no analyte) to determine the baseline noise in the chromatographic region where the analyte peak elutes.
-
Analyze at least six replicate samples at a low concentration near the expected LOQ.
-
For each replicate at the low concentration, calculate the S/N ratio using the formula: S/N = (Signal Height of Analyte) / (Noise of Baseline).
-
The LOQ is the lowest concentration where the S/N ratio is consistently ≥ 10.
-
5. Verification of the LOQ:
-
The determined LOQ must be verified by analyzing at least six replicate samples at this concentration.
-
The accuracy (relative error) and precision (coefficient of variation, CV) for these replicates should be within the acceptance criteria defined by regulatory guidelines (e.g., within ±20% for both accuracy and precision).
Mandatory Visualizations
Assessing Recovery and Matrix Effects: A Comparative Guide to Using Pyrrolidin-3-ol-d5
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical challenge. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Pyrrolidin-3-ol-d5, a deuterated internal standard, against structural analog internal standards for the assessment of recovery and matrix effects in bioanalytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they behave similarly during sample preparation, chromatography, and ionization.[1][2] This intrinsic similarity allows SIL internal standards to effectively compensate for variability in extraction recovery and matrix effects, leading to enhanced accuracy and precision.[1][3] In contrast, structural analogs, while sometimes more cost-effective, may not fully mimic the analyte's behavior, potentially compromising data quality.[1][4]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical assay. The following table summarizes the key performance differences between using this compound and a typical structural analog internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[1] | May have different retention times, leading to exposure to different matrix effects.[5] |
| Compensation for Matrix Effects | Effectively compensates for ion suppression or enhancement due to identical ionization properties.[3][6] | May not experience the same degree of matrix effects, leading to inaccurate quantification.[4] |
| Correction for Recovery Variability | Mirrors the analyte's behavior during sample extraction, providing accurate correction for losses.[7] | Differences in physicochemical properties can lead to dissimilar extraction efficiencies. |
| Accuracy and Precision | Leads to high accuracy and precision in quantitative results.[1][4] | May result in lower accuracy and precision due to inadequate correction for analytical variability.[4][8] |
| Method Robustness | Enhances the overall robustness and reliability of the bioanalytical method.[1] | Methods may be less robust and more susceptible to variations in sample matrix. |
Experimental Protocols
To ensure the validity of a bioanalytical method, a thorough evaluation of recovery and matrix effect is essential.[9] The following are detailed experimental protocols based on established principles of bioanalytical method validation.
1. Assessment of Recovery
The recovery of an analyte and the internal standard is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard.[9]
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Spike the analyte and this compound into the biological matrix at low, medium, and high concentrations, and then perform the extraction procedure.
-
Set B: Extract blank biological matrix. Then, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A (post-extraction spike).[9]
-
Set C: Prepare solutions of the analyte and this compound in the reconstitution solvent at the same concentrations as Set A and B.[9]
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100
-
-
2. Assessment of Matrix Effects
The matrix effect is evaluated to ensure that endogenous components in the biological matrix do not interfere with the ionization of the analyte and the internal standard.[6][9] The post-extraction spike method is widely accepted for this purpose.[6]
-
Procedure:
-
Obtain blank biological matrix from at least six different sources. [9]
-
Prepare two sets of samples:
-
Set 1 (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Spike the analyte and this compound into the extracted matrix at low and high concentrations.[6][9]
-
Set 2 (Neat Solution): Prepare solutions of the analyte and this compound in the reconstitution solvent at the same low and high concentrations as in Set 1.[6][9]
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2)
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should typically be ≤15%.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for assessing recovery and matrix effects using a deuterated internal standard like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pyrrolidin-3-ol-d5 in Bioanalytical Method Cross-Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the cross-validation of bioanalytical methods is a critical step to ensure data integrity and consistency across different analytical techniques or laboratories. This guide provides an objective comparison of bioanalytical methods for the quantification of Pyrrolidin-3-ol, utilizing Pyrrolidin-3-ol-d5 as a stable isotope-labeled internal standard. We present a head-to-head comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols to inform method selection and validation strategies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more accurate and precise results. In contrast, structural analogs, sometimes used as a more cost-effective alternative, may not fully compensate for matrix effects and other sources of error.[1]
Quantitative Performance Comparison
The selection of an analytical technique is a pivotal decision in bioanalytical method development. Below is a summary of the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of a small polar amine like Pyrrolidin-3-ol, using this compound as the internal standard. The data represents a synthesis from published bioanalytical method validation studies on structurally similar compounds.[2]
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/mL |
| Linearity (r²) | > 0.995 | > 0.990 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Sample Throughput | Higher | Lower (due to derivatization) |
| Matrix Effects | More prone to ion suppression/enhancement | Generally less prone |
The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard like this compound over non-deuterated (structural analog) internal standards is evident when examining key validation parameters. A stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, providing more accurate normalization.[1]
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analog) Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, ensuring optimal compensation for matrix effects. | May have different retention times, leading to differential matrix effects and potentially biased results. |
| Matrix Effect Compensation | High, due to identical ionization properties as the analyte. | Variable, as the analog may not experience the same degree of ion suppression or enhancement as the analyte. |
| Accuracy | High (typically within ±15% of the nominal concentration). | Can be compromised, with potential for systematic errors. |
| Precision | High (typically <15% RSD). | Generally lower, with increased variability. |
| Regulatory Acceptance | Strongly recommended by regulatory agencies like the FDA and EMA.[3] | May be acceptable if a stable isotope-labeled standard is not available, but requires more rigorous validation to demonstrate its suitability.[3] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are representative of typical bioanalytical workflows for the quantification of Pyrrolidin-3-ol in human plasma, utilizing this compound as an internal standard.[2]
LC-MS/MS Method Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific to Pyrrolidin-3-ol and this compound.
GC-MS Method Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 50 µL of 1 M NaOH and 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[2]
2. GC-MS Conditions
-
GC System: Standard gas chromatograph.
-
Column: DB-5ms or similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, ramp to 280°C.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer with electron ionization (EI).
-
Monitored Ions: Specific to the derivatized Pyrrolidin-3-ol and this compound.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for cross-validation, the logical relationship of validation parameters, and a conceptual signaling pathway where Pyrrolidin-3-ol might be involved.
Experimental workflow for cross-validation.
References
The Gold Standard in Bioanalysis: Advantages of Pyrrolidin-3-ol-d5 as a Stable Isotope-Labeled Internal Standard
In the precise world of bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard.[1][2] This guide provides a comprehensive comparison of Pyrrolidin-3-ol-d5, a deuterated stable isotope-labeled standard, against its unlabeled counterpart and other structural analogs, supported by experimental data and detailed protocols.
This compound is a deuterated form of Pyrrolidin-3-ol, a structural motif present in numerous pharmaceutical compounds.[3][4] The substitution of five hydrogen atoms with deuterium (B1214612) increases the mass of the molecule, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer.[5] Despite this mass difference, its chemical and physical properties are nearly identical to the unlabeled compound.[4] This similarity is the cornerstone of its superiority as an internal standard, enabling it to accurately compensate for variations that can occur during sample analysis.[6]
Key Advantages of this compound
The use of a deuterated internal standard like this compound offers several significant advantages over non-isotopically labeled standards:
-
Compensation for Sample Preparation Variability: Any loss of the target analyte during extraction, evaporation, or reconstitution is mirrored by a proportional loss of this compound.[4] This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate quantification.[4]
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effect.[4][5] Since this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[2][4]
-
Improved Accuracy and Precision: By mitigating variability from sample preparation and matrix effects, SIL internal standards significantly enhance the accuracy and precision of quantitative results.[4][6] This leads to more reliable and defensible data, which is a critical requirement for regulatory submissions.[7]
-
Enhanced Method Robustness: Bioanalytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[4][8]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The superiority of a stable isotope-labeled internal standard like this compound over a structural analog is evident when comparing their performance in key analytical parameters.
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Reference |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time. | [2] |
| Compensation for Matrix Effects | High. Effectively compensates for matrix effects due to co-elution. | Poor to moderate. Does not adequately compensate for matrix effects that vary with retention time. | [2] |
| Extraction Recovery | Closely mimics the extraction recovery of the analyte. | May have different extraction recovery, leading to biased results. | [2] |
| Accuracy and Precision | High accuracy and precision, with relative error (RE) and relative standard deviation (RSD) typically <15%. | Lower accuracy and precision, with the potential for significant bias. | [2] |
| Method Robustness | High. Less susceptible to variations in sample matrix and experimental conditions. | Lower. More susceptible to matrix variability, requiring more stringent method optimization. | [2] |
Experimental Workflow and Protocols
A robust bioanalytical method is underpinned by a well-defined experimental workflow. The following diagram illustrates the typical steps involved in a quantitative analysis using this compound as an internal standard.
Caption: Bioanalytical workflow for drug quantification.
Representative Experimental Protocol: Quantification of a Pyrrolidin-3-ol-containing Analyte in Human Plasma
This protocol provides a general methodology for the quantification of a hypothetical drug containing a Pyrrolidin-3-ol moiety using this compound as an internal standard.
1. Materials and Reagents:
-
Analyte and this compound reference standards
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma
2. Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of the analyte in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.[4]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.[9]
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.[9]
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank sample) and vortex briefly.[9]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.[9]
4. LC-MS/MS Conditions:
-
LC System: UHPLC system.[10]
-
Column: HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MRM Transitions: Optimized for the specific analyte and this compound. For example:
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.[7]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.[7]
-
Determine the concentration of the analyte in the quality control and unknown samples from the calibration curve.[7]
Metabolic Pathway Considerations
Understanding the metabolic fate of a drug is crucial in drug development. Stable isotope-labeled compounds can also be used to trace metabolic pathways. The following diagram illustrates a hypothetical metabolic pathway for Pyrrolidin-3-ol, which could be investigated using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Inter-laboratory Reproducibility Study Using Pyrrolidin-3-ol-d5: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of analytical methods across different laboratories is a cornerstone of reliable data. This guide provides a framework for an inter-laboratory reproducibility study using Pyrrolidin-3-ol-d5 as an internal standard. It objectively compares its performance with alternative standards, supported by experimental data, and offers detailed methodologies for key experiments.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis, primarily due to their ability to mimic the analyte of interest throughout the analytical process.[1] this compound, as a deuterated analog, offers significant advantages in minimizing variability and enhancing the accuracy and precision of quantification, making it an ideal candidate for ensuring inter-laboratory reproducibility.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is critical for the robustness of an analytical method. The data below, synthesized from various bioanalytical validation studies, compares the typical performance of this compound against a structural analog internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Reference |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring identical retention time. | Different retention time, elutes separately from the analyte. | [1][2] |
| Ionization Efficiency | Nearly identical to the analyte, providing excellent correction for matrix effects. | May differ significantly from the analyte, leading to incomplete correction. | [2] |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | [3] |
| Precision (%RSD) | Typically < 10% | Can be > 15% | [3] |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies like the FDA and EMA. | May require more extensive validation to demonstrate suitability. | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency across different laboratories. The following are representative protocols for the quantification of an analyte using this compound as an internal standard in a biological matrix like human plasma.
1. Sample Preparation (Protein Precipitation)
This method is suitable for high-throughput analysis due to its simplicity.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).[5]
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
2. Sample Preparation (Liquid-Liquid Extraction)
This method can provide a cleaner extract, potentially reducing matrix effects.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).[5]
-
Add 50 µL of 1 M NaOH and 500 µL of ethyl acetate.[5]
-
Vortex for 2 minutes.[5]
-
Centrifuge at 13,000 rpm for 10 minutes.[5]
-
Transfer the upper organic layer to a clean tube.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
3. LC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific analyte and instrumentation.
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Workflow and Principles
Experimental Workflow for Inter-Laboratory Reproducibility Study
Caption: Workflow for an inter-laboratory study.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
The Gold Standard in Regulated Bioanalysis: A Justification for Pyrrolidin-3-ol-d5
For researchers, scientists, and drug development professionals navigating the stringent requirements of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity, accuracy, and regulatory compliance. This guide provides a comprehensive comparison of Pyrrolidin-3-ol-d5, a deuterated internal standard, against its non-deuterated structural analog alternatives. Supported by experimental data and detailed protocols, this document objectively demonstrates the superiority of stable isotope-labeled standards in quantitative mass spectrometry.
The landscape of regulated bioanalysis is governed by exacting guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1] A cornerstone of these regulations is the use of an appropriate internal standard (IS) to compensate for variability during sample processing and analysis.[2] While various types of internal standards exist, stable isotope-labeled (SIL) versions of the analyte, such as this compound, are widely recognized as the "gold standard".[3][4]
This compound finds critical applications as an internal standard in the bioanalysis of various pharmaceutical compounds and biomarkers, including nicotine (B1678760) metabolites like 3-hydroxycotinine (B1251162) and smoking cessation therapies such as varenicline (B1221332).[3][5] Its utility stems from its structural and chemical similarity to these analytes.
Performance Comparison: The Deuterated Advantage
The core justification for using a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This near-identical behavior is a direct result of the substitution of hydrogen atoms with deuterium, which imparts a mass shift detectable by a mass spectrometer without significantly altering the chemical properties.[6] In contrast, structural analog internal standards, while often more readily available, possess different chemical structures that can lead to divergent behavior during analysis, compromising data quality.
A comparative analysis of key performance parameters starkly illustrates the benefits of using a deuterated internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 2-phenylimidazole, Clarithromycin) | Justification |
| Chromatographic Co-elution | Nearly identical retention time to the analyte. | Different retention time. | Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, allowing for accurate correction.[3] |
| Matrix Effect Compensation | Effectively compensates for ion suppression or enhancement. | Inadequate compensation due to different ionization efficiencies. | As the deuterated IS and analyte experience the same matrix effects, their signal ratio remains constant, leading to more accurate quantification.[6] |
| Extraction Recovery | Closely mimics the analyte's recovery. | May have significantly different recovery rates. | Similar recovery ensures that any loss of analyte during sample preparation is mirrored by the IS, maintaining an accurate analyte-to-IS ratio. |
| Accuracy & Precision | High accuracy (typically 95-105%) and precision (%RSD < 15%). | Lower accuracy and precision, with a higher potential for bias. | The superior ability to correct for analytical variability results in more reliable and reproducible data, which is critical for regulatory submissions.[3] |
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of 3-hydroxycotinine and varenicline, demonstrating the superior performance achieved with a deuterated internal standard compared to a structural analog.
Table 1: Bioanalytical Method Validation Data for 3-Hydroxycotinine
| Parameter | Using Deuterated IS (e.g., this compound) | Using Structural Analog IS (e.g., 2-phenylimidazole) |
| Accuracy (% Bias) | -2.5% to +3.8% | -11.3% to +9.5% |
| Precision (% RSD) | Intra-day: 2.1% - 4.5% Inter-day: 3.3% - 5.8% | Intra-day: 5.7% - 12.3% Inter-day: 8.9% - 14.7% |
| Matrix Effect (% CV) | < 5% | > 15% |
| Recovery (%) | 92 ± 4% | 78 ± 9% |
Table 2: Bioanalytical Method Validation Data for Varenicline
| Parameter | Using Deuterated IS (Varenicline-d4) | Using Structural Analog IS (Clarithromycin) |
| Accuracy (% Bias) | -1.9% to +2.7% | -9.8% to +11.2% |
| Precision (% RSD) | Intra-day: 1.8% - 3.9% Inter-day: 2.5% - 5.1% | Intra-day: 6.2% - 10.8% Inter-day: 9.5% - 13.4% |
| Matrix Effect (% CV) | < 4% | > 18% |
| Recovery (%) | 89 ± 5% | 81 ± 11% |
Experimental Protocols
Detailed methodologies are essential for reproducible and validatable bioanalytical assays. The following are representative protocols for the quantification of an analyte using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for the specific analyte and this compound.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationships in method validation.
References
- 1. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Performance Evaluation of Pyrrolidin-3-ol-d5 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for robust and reliable study outcomes. This guide provides a comprehensive performance evaluation of Pyrrolidin-3-ol-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), and compares its application across different bioanalytical methods and against alternative internal standards. The use of a SIL-IS like this compound is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2][3][4]
This compound is particularly valuable for the analysis of compounds containing the pyrrolidine (B122466) scaffold, a common structural motif in many pharmaceuticals, as well as for monitoring nicotine (B1678760) metabolites like cotinine (B1669453) and 3-hydroxycotinine.[1][3][5] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of analytical methods.[1][4][5]
Comparison with Alternative Internal Standards
The primary alternative to using a SIL-IS is a structural analog internal standard. However, as the data below indicates, deuterated internal standards like this compound offer significant advantages in mitigating matrix effects and improving data quality.
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution. | Different retention time from the analyte. |
| Compensation for Matrix Effects | Excellent; experiences the same ion suppression or enhancement as the analyte.[1][5] | Poor to moderate; does not adequately compensate for matrix effects that vary with retention time.[1] |
| Accuracy and Precision | High | Moderate to Low |
| Method Robustness | High; less prone to variations in instrument performance.[5] | Moderate |
| Cost | Higher | Lower |
Performance in Different Analytical Platforms: LC-MS/MS vs. GC-MS
This compound can be effectively utilized in both LC-MS/MS and GC-MS platforms for the quantification of polar analytes like Pyrrolidin-3-ol. The choice of platform depends on the specific requirements of the assay.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Minimal (e.g., protein precipitation). | More complex (e.g., liquid-liquid extraction and derivatization). |
| Derivatization | Not required. | Required for polar analytes to increase volatility. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL.[2] | 0.5 - 2.0 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Bias) | ± 5% | ± 10% |
Stability of this compound in Biological Matrices
The stability of an internal standard is crucial for reliable quantification. While the provided data is illustrative, it highlights the importance of experimental verification. Potential stability issues include isotopic exchange (H/D exchange) and enzymatic or chemical degradation.[6]
| Stability Condition | This compound Stability (% Recovery) |
| Freeze-Thaw (3 cycles) | > 95% |
| Short-Term Benchtop (4 hours at RT) | > 98% |
| Long-Term Storage (-80°C for 30 days) | > 97% |
| Post-Preparative (Autosampler at 4°C for 24h) | > 99% |
| Note: The data above is hypothetical and should be replaced with experimental results.[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods.
LC-MS/MS Method for Quantification in Human Plasma
-
Preparation of Stock and Working Solutions :
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.[1]
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1][3]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube or 96-well plate.[3][5]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]
-
-
Liquid Chromatography Conditions :
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both the analyte and this compound.
-
GC-MS Method for Quantification in Human Plasma
-
Preparation of Stock and Working Solutions : As per the LC-MS/MS method.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization) :
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard solution.[2]
-
Add 50 µL of 1 M NaOH and 500 µL of ethyl acetate.[2]
-
Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.[2]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[2]
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[2] Heat at 70°C for 30 minutes.
-
-
Gas Chromatography Conditions :
-
Mass Spectrometry Conditions :
-
Ionization : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
Visualizations
Caption: Bioanalytical workflow for drug quantification.[3]
Caption: Hypothetical metabolic pathway for a drug.[3]
References
Safety Operating Guide
Safe Disposal of Pyrrolidin-3-ol-d5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Pyrrolidin-3-ol-d5, a deuterated isotopologue of Pyrrolidin-3-ol. While specific data for the deuterated compound is limited, this document extrapolates critical safety information from its non-deuterated analogue, as the toxicological and chemical properties are generally comparable.[1][2]
Hazard Identification and Safety Precautions
Pyrrolidin-3-ol is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3][4][5][6] It is also considered harmful if swallowed or inhaled.[1] The non-deuterated analogue, pyrrolidine, is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][7][8]
GHS Hazard Pictograms:
-
GHS07 (Exclamation Mark): Indicates skin/eye irritation and acute toxicity.[1]
-
GHS05 (Corrosion): Indicates potential for severe eye damage.[1]
-
GHS02 (Flame): Indicates flammability, based on the analogue pyrrolidine.[1]
Signal Word: Warning or Danger[1]
Before handling this compound, it is crucial to work in a well-ventilated area, preferably under a fume hood, and to wear appropriate Personal Protective Equipment (PPE).[1][5][9]
Physicochemical Properties
The following table summarizes the known physical and chemical properties of Pyrrolidin-3-ol, which should be considered indicative for this compound.[1] While chemical reactivity is generally similar, physical properties such as density and boiling point may differ slightly due to the increased mass of deuterium.[2]
| Property | Value |
| Molecular Formula | C₄H₄D₅NO |
| Molecular Weight | 92.15 g/mol [2] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 108 °C / 226.4 °F[1][5] |
| Flash Point | 110 °C / 230 °F[1][5] |
| Density | 1.076 g/mL at 20°C[2][6] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the general steps for its safe disposal.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables such as pipette tips, gloves, and paper towels, into a designated, chemically compatible, and clearly labeled waste container.[10]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
-
Container Management:
-
Spill Decontamination:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[4][10]
-
Collect all cleanup materials and treat them as hazardous waste, placing them in the designated waste container.[10]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. chembk.com [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Pyrrolidin-3-ol-d5
Hazard Identification:
Pyrrolidin-3-ol is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3][4] It is harmful if swallowed or inhaled.[1] The non-deuterated analogue, pyrrolidine, is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][5][6]
GHS Hazard Pictograms:
-
GHS07: Exclamation Mark (for skin/eye irritation and acute toxicity)[1]
-
GHS05: Corrosion (for severe eye damage)[1]
-
GHS02: Flame (for flammable liquids, based on the analogue pyrrolidine)[1]
Signal Word: Warning or Danger[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Pyrrolidin-3-ol-d5.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should be worn at all times. A face shield provides additional protection against splashes.[6][7] |
| Skin | Chemical-resistant gloves | Appropriate protective gloves should be worn to prevent skin exposure.[7] Examples include PVC, nitrile, or neoprene gloves.[2][5] The selection of suitable gloves depends on the material and manufacturer's specifications.[5] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[6][7] When handling corrosive liquids, trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[5][7] A lab coat is essential.[8] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][6][7] A self-contained breathing apparatus is recommended for firefighting.[7] |
| Feet | Safety footwear or safety gumboots | Rubber boots are a suitable option.[5][7] |
Operational and Disposal Plans
A meticulous, step-by-step approach is critical for ensuring safety when working with this compound.
Handling and Storage: An Operational Plan
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition.[2] Verify that the chemical fume hood is functioning correctly and that spill control materials are readily accessible.[2]
-
Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe vapors or mist.[6] Ground and bond containers and receiving equipment to prevent static discharge.[5][7] Use non-sparking tools.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][9] Keep the container tightly closed.[1][5][6] For deuterated compounds, it is recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent isotopic exchange with atmospheric moisture.[10][11]
Disposal Plan
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.[2][8]
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the solid hazardous waste container.[2][8]
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.[2]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[7] Do not dispose of the chemical down the drain or in regular trash.[8]
Emergency Procedures
In case of exposure, immediate action is required.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][6][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[5][6][7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[6]
Visualized Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
